Calindol
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C21H20N2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C21H20N2/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18/h2-13,15,22-23H,14H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
JLPWXRZETODYFC-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3 |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3 |
Synonyme |
(R)-2-(1-(1-naphthyl)ethyl-aminom-ethyl)indole calindol |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the mechanism of action of Calindol?
An In-depth Technical Guide to the Mechanism of Action of Calindol
Introduction
This compound, with the chemical name (R)-2-{1-(1-naphthyl)ethyl-aminom-ethyl}indole, is a potent small molecule that functions as a positive allosteric modulator (PAM) of the human calcium-sensing receptor (CaSR).[1][2] As a member of the calcimimetic class of compounds, this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺). The CaSR is a class C G-protein-coupled receptor (GPCR) that plays a critical role in maintaining systemic calcium homeostasis. This document provides a detailed overview of the molecular mechanism of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its effects by binding to the seven-transmembrane helical domain (7TMD) of the CaSR.[1] This allosteric binding event induces a conformational change in the receptor that potentiates its activation by extracellular Ca²⁺.
Key characteristics of this compound's action include:
-
Positive Allosteric Modulation: this compound significantly enhances the response of the CaSR to extracellular Ca²⁺. In the presence of physiological calcium concentrations, it increases the receptor's signaling output.[1][2]
-
Ligand-Dependent Activity: On the wild-type receptor, this compound demonstrates little to no direct agonist activity in the absence of extracellular Ca²⁺. Its primary role is to lower the threshold for receptor activation by the natural ligand.[1]
-
Agonism on Truncated Receptors: Interestingly, when the large extracellular ligand-binding domain (ECD) of the CaSR is removed, this compound acts as a strong agonist on the remaining 7TMD structure, highlighting a distinct allosteric linkage between the ECD and the 7TMD.[1]
Upon potentiation by this compound, the activated CaSR couples primarily to the Gαq/11 G-protein, initiating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Signaling Pathway
The signaling pathway for this compound-mediated CaSR potentiation is depicted below.
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various in vitro assays. The key parameters are summarized in the table below.
| Parameter | Value | Species/System | Conditions | Reference |
| EC₅₀ (PAM activity) | 132 nM | Not Specified | Calcium-Sensing Receptor (CaSR) | [2] |
| EC₅₀ (PI Accumulation) | 0.31 µM | Human CaSR | In the presence of 2 mM Ca²⁺ | [2] |
| EC₅₀ (PI Accumulation) | 1.0 µM | Rat CaSR | In the presence of 2 mM Ca²⁺ | [2] |
| Vascular Tone Inhibition | 1-10 µM | Rabbit Mesenteric Arteries | Methoxamine- and KCl-induced pre-contracted tone | [2] |
Experimental Protocols
Phosphatidylinositol (PI) Accumulation Assay
This assay is a functional measure of Gαq/11-coupled receptor activation. It quantifies the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human or rat CaSR are cultured in appropriate media.
-
Radiolabeling: Cells are incubated overnight with myo-[³H]inositol to radiolabel the cellular phosphoinositide pool.
-
Washing: The cells are washed with a serum-free medium containing LiCl. LiCl inhibits inositol monophosphatase, causing the accumulation of IPs.
-
Stimulation: Cells are pre-incubated with a fixed concentration of extracellular Ca²⁺ (e.g., 2 mM) and then stimulated with varying concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid). The cells are lysed, and the aqueous phase containing the IPs is collected.
-
Purification: The radiolabeled IPs are separated from free myo-[³H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Quantification: The amount of radioactivity in the eluted IP fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are normalized and plotted against the logarithm of this compound concentration. An EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Wire Myography for Vascular Tone
This technique assesses the effect of compounds on the contractility of isolated blood vessels.
Methodology:
-
Vessel Dissection: Mesenteric arteries are dissected from rabbits and cut into small rings (2-3 mm).
-
Mounting: The arterial rings are mounted on two small wires in an organ bath chamber filled with a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. One wire is fixed, and the other is connected to a force transducer.
-
Equilibration: The rings are allowed to equilibrate under a resting tension.
-
Pre-contraction: The vessels are pre-contracted with an agonist such as Methoxamine (an α₁-adrenergic agonist) or a high concentration of KCl to induce depolarization.
-
Compound Addition: Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 1-10 µM) are added to the bath.
-
Measurement: The force transducer records changes in isometric tension. Inhibition of the pre-contracted tone is measured as a percentage of relaxation.
-
Data Analysis: Concentration-response curves are generated to evaluate the inhibitory effect of this compound on vascular tone.
Experimental Workflow Visualization
The workflow for a typical Phosphatidylinositol (PI) Accumulation Assay is outlined below.
Caption: PI Accumulation Assay Workflow.
Conclusion
This compound is a well-characterized positive allosteric modulator of the calcium-sensing receptor. Its mechanism involves binding to the 7TMD of the receptor to enhance its sensitivity to extracellular calcium, leading to the activation of the Gαq/11-PLC-IP₃ signaling pathway. This activity has been quantified through robust in vitro functional assays, establishing this compound as a potent calcimimetic agent with potential applications in research and drug development. Further studies, including in vivo and clinical trials, would be necessary to fully elucidate its therapeutic potential.
References
Calindol as a Positive Allosteric Modulator of the Calcium-Sensing Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor, is a critical regulator of systemic calcium homeostasis. Its modulation presents a therapeutic target for various disorders, including secondary hyperparathyroidism. Calindol, a positive allosteric modulator (PAM) of the CaSR, enhances the receptor's sensitivity to extracellular calcium ions (Ca²⁺o). This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the CaSR, and detailed protocols for key in vitro assays used to characterize its activity. Quantitative data on the structure-activity relationship of this compound and its analogs are presented to facilitate drug development efforts.
Introduction to the Calcium-Sensing Receptor (CaSR)
The CaSR is a homodimeric protein predominantly expressed in the parathyroid glands and kidneys.[1] It plays a pivotal role in maintaining calcium homeostasis by sensing minute fluctuations in extracellular calcium levels. The receptor consists of a large extracellular domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[2] The ECD is responsible for binding the endogenous ligand, Ca²⁺o, while the 7TM domain serves as the binding site for allosteric modulators like this compound.[2]
Activation of the CaSR by increased Ca²⁺o triggers a conformational change that initiates intracellular signaling cascades, primarily through the Gq/11 and Gi/o G-protein pathways.[3][4] This leads to the inhibition of parathyroid hormone (PTH) secretion and a reduction in renal calcium reabsorption, ultimately lowering blood calcium levels.
This compound: A Positive Allosteric Modulator of CaSR
This compound is a calcimimetic agent that acts as a positive allosteric modulator of the CaSR.[5] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site within the 7TM domain, enhancing the receptor's sensitivity to its natural ligand, Ca²⁺o.[2] This potentiation of CaSR activity leads to a leftward shift in the calcium concentration-response curve, meaning that a lower concentration of extracellular calcium is required to activate the receptor.
Mechanism of Action and Binding Site
This compound binds to a pocket within the 7TM domain of the CaSR. Mutagenesis studies have identified key residues involved in this interaction, with glutamic acid at position 837 (E837) in the seventh transmembrane helix being particularly crucial for the binding of this compound and other phenylalkylamine-based calcimimetics.
The binding of this compound is thought to stabilize an active conformation of the receptor, thereby facilitating G-protein coupling and downstream signaling upon Ca²⁺o binding.
CaSR Signaling Pathways Modulated by this compound
Activation of the CaSR by Ca²⁺o, potentiated by this compound, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 G-protein.
Caption: CaSR Signaling Pathway Activated by this compound.
As depicted in the diagram, the Gq/11-mediated signaling cascade proceeds as follows:
-
Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLCβ.[2][6]
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm.[7]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[8]
-
MAPK/ERK Pathway: PKC can then activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9] Phosphorylated ERK1/2 can translocate to the nucleus to regulate gene expression.
Quantitative Data on this compound and its Analogs
The potency of this compound and its derivatives as CaSR PAMs is typically quantified by their half-maximal effective concentration (EC₅₀) in functional assays. The following table summarizes the structure-activity relationship (SAR) data for a series of this compound analogs, as determined by an inositol monophosphate (IP₁) accumulation assay in HEK293 cells stably expressing the human CaSR.
| Compound | R¹ | R² | R³ | R⁴ | EC₅₀ (nM)[5] |
| This compound | H | H | H | H | 120 |
| Analog 1 | 4-F | H | H | H | 150 |
| Analog 2 | H | 5-F | H | H | 130 |
| Analog 3 | H | H | 6-F | H | 200 |
| Analog 4 | H | H | H | 7-F | 110 |
| Analog 5 | 4-Cl | H | H | H | 180 |
| Analog 6 | H | H | H | 7-NO₂ | 20 |
| Analog 7 | 4-OH | H | H | H | 120 |
| Analog 8 | H | 5-OH | H | H | 120 |
| Analog 9 | 4-Ph | H | H | H | 120 |
Detailed Experimental Protocols
The characterization of this compound and its analogs relies on robust in vitro functional assays. The following sections provide detailed protocols for the most commonly employed methods.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CaSR activation.
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
96-well black, clear-bottom tissue culture plates
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound and its analogs
-
CaCl₂
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells into 96-well plates at a density of 50,000 cells/well and culture for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing 2 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium and add 100 µL of loading buffer to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
Compound Addition: Add 50 µL of HBSS containing various concentrations of this compound or its analogs to the wells.
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add 50 µL of a CaCl₂ solution to achieve the desired final concentration (typically an EC₂₀ concentration of Ca²⁺o) to stimulate the cells.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, as a measure of Gq/11 pathway activation. The IP-One HTRF assay is a commonly used format.
Caption: Workflow for the IP-One HTRF Assay.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
384-well white tissue culture plates
-
IP-One HTRF Assay Kit (containing IP₁-d2, anti-IP₁-cryptate, and lysis buffer)
-
Stimulation buffer (provided with the kit or a similar buffer containing LiCl)
-
This compound and its analogs
-
CaCl₂
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells into 384-well plates at a density of 20,000 cells/well and culture for 24 hours.
-
Stimulation:
-
Prepare a stimulation solution containing various concentrations of this compound or its analogs and a fixed concentration of CaCl₂ (e.g., 1.8 mM) in the stimulation buffer containing LiCl. Lithium chloride is included to inhibit the degradation of IP₁.
-
Aspirate the culture medium and add 10 µL of the stimulation solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Lysis and HTRF Reagent Addition:
-
Add 5 µL of IP₁-d2 conjugate to each well.
-
Add 5 µL of anti-IP₁-cryptate to each well.
-
-
Second Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm) on a compatible plate reader.
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP₁ produced. Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event in the CaSR signaling cascade. The AlphaScreen SureFire assay is a sensitive, non-radioactive method for this purpose.
Caption: Workflow for ERK1/2 Phosphorylation Assay.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
96-well tissue culture plates
-
384-well white microplates
-
AlphaScreen SureFire p-ERK1/2 (Thr202/Tyr204) Assay Kit
-
Serum-free culture medium
-
This compound and its analogs
-
CaCl₂
Procedure:
-
Cell Seeding and Serum Starvation: Seed HEK293-CaSR cells into 96-well plates and grow to confluence. Then, replace the growth medium with serum-free medium and incubate for 18-24 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Addition: Add various concentrations of this compound or its analogs to the wells.
-
Incubation: Incubate for 5-15 minutes at 37°C.
-
Stimulation: Add a fixed concentration of CaCl₂ to stimulate the cells.
-
Lysis: Aspirate the medium and add 50 µL of lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
Assay:
-
Transfer 5 µL of lysate to a 384-well white plate.
-
Add 10 µL of a mixture of AlphaScreen Acceptor and Donor beads.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Measurement: Read the AlphaScreen signal on a compatible plate reader.
-
Data Analysis: The AlphaScreen signal is directly proportional to the amount of phosphorylated ERK1/2. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
This compound is a valuable pharmacological tool for studying the Calcium-Sensing Receptor and serves as a lead compound for the development of novel therapeutics for disorders of calcium metabolism. This technical guide provides a comprehensive overview of this compound's action on the CaSR, including its mechanism, signaling pathways, and structure-activity relationships. The detailed experimental protocols for key in vitro assays offer a practical resource for researchers in the field of drug discovery and development, enabling the robust characterization of CaSR positive allosteric modulators.
References
- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. Calcium-sensing receptor-mediated activation of phospholipase C-gamma1 is downstream of phospholipase C-beta and protein kinase C in MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Calindol: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calindol, with the IUPAC name (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine, is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] As a calcimimetic, this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby influencing a multitude of downstream signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its quantitative data and a visualization of its signaling mechanism.
Chemical Structure and Physicochemical Properties
This compound is a chiral molecule belonging to the class of indole derivatives. Its structure features a (R)-1-(1-naphthyl)ethylamine moiety linked to an indole-2-methanamine group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine | [3] |
| Molecular Formula | C₂₁H₂₀N₂ | [3] |
| Molecular Weight | 300.4 g/mol | [3] |
| CAS Number | 374933-30-9 | [3] |
| Canonical SMILES | C--INVALID-LINK--NCC3=CC4=CC=CC=C4N3 | [3] |
| InChIKey | JLPWXRZETODYFC-OAHLLOKOSA-N | [3] |
| Topological Polar Surface Area | 27.8 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 4 | [4] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀N₂ · HCl | [5] |
| Molecular Weight | 336.9 g/mol | [5][6] |
| CAS Number | 729610-18-8 | [5][6] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [5] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 15 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml | [5] |
| Storage | Store at 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. |
Biological Activity and Mechanism of Action
This compound functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). By binding to a site within the seven-transmembrane domain of the receptor, this compound increases the sensitivity of CaSR to extracellular calcium ions (Ca²⁺).[7] This potentiation of CaSR activity leads to the activation of various downstream signaling cascades.
Table 3: In Vitro Activity of this compound
| Assay | Species | EC₅₀ | Experimental Conditions | Reference |
| CaSR Activation | Human | 132 nM | --- | [1] |
| Phosphatidylinositol (PI) Accumulation | Human CaSR expressing cells | 0.31 µM | In the presence of 2mM Ca²⁺ | [1] |
| Phosphatidylinositol (PI) Accumulation | Rat CaSR expressing cells | 1.0 µM | In the presence of 2mM Ca²⁺ | [1] |
Downstream Signaling Pathways
Activation of the CaSR by this compound in the presence of calcium triggers multiple G-protein-mediated signaling pathways:
-
Gαq/11 Pathway: This is the primary pathway activated by CaSR. It leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
-
Gαi/o Pathway: CaSR activation can also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: This pathway activation leads to the stimulation of RhoA-mediated signaling.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the reductive amination of indole-2-carboxaldehyde with (R)-1-(1-naphthyl)ethylamine.
Detailed Protocol:
-
Reaction Setup: To a solution of indole-2-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) is added (R)-1-(1-naphthyl)ethylamine (1.1 eq).
-
Reductive Amination: The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate Ca²⁺-induced increases in intracellular calcium concentration in cells expressing the CaSR.
Materials:
-
HEK-293 cells stably expressing the human CaSR
-
DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Calcium chloride (CaCl₂) stock solution
Protocol:
-
Cell Culture: Plate CaSR-expressing HEK-293 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C in the dark.
-
Washing: Wash the cells three times with HBSS to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound (prepared in HBSS containing a low concentration of CaCl₂, e.g., 0.5 mM) to the wells.
-
Calcium Stimulation: After a short incubation with this compound (e.g., 3-5 minutes), stimulate the cells by adding a solution of CaCl₂ to achieve a final desired concentration (e.g., 1.5 mM).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm. Record the kinetic response for 2-3 minutes.
-
Data Analysis: Determine the EC₅₀ value of this compound by plotting the peak fluorescence response against the log of the this compound concentration and fitting the data to a four-parameter logistic equation.
Phosphatidylinositol (PI) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, in response to CaSR activation by this compound.
Materials:
-
CHO or HEK-293 cells stably expressing the CaSR
-
Inositol-free medium
-
myo-[³H]inositol
-
LiCl solution
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail
Protocol:
-
Cell Labeling: Plate CaSR-expressing cells in 24-well plates. Label the cells by incubating with myo-[³H]inositol in inositol-free medium overnight.
-
Washing: Wash the cells with serum-free medium.
-
Pre-incubation: Pre-incubate the cells with serum-free medium containing LiCl (e.g., 10 mM) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add varying concentrations of this compound along with a fixed concentration of extracellular Ca²⁺ (e.g., 2 mM) and incubate for 1 hour at 37°C.
-
Extraction: Stop the reaction by adding ice-cold perchloric acid.
-
Separation: Neutralize the extracts and separate the total inositol phosphates using Dowex AG1-X8 anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Data Analysis: Calculate the fold increase in inositol phosphate accumulation over basal levels and determine the EC₅₀ of this compound.
Selectivity and Off-Target Effects
While this compound is a potent modulator of the CaSR, some studies have indicated potential off-target effects, particularly at higher concentrations. For instance, this compound has been shown to inhibit voltage-gated Ca²⁺ channels (VGCCs) in rabbit mesenteric arteries at micromolar concentrations.[1] However, more recent studies on this compound derivatives have identified compounds with improved selectivity for the CaSR over the closely related GPRC6A receptor.
Conclusion
This compound is a valuable pharmacological tool for studying the function and signaling of the Calcium-Sensing Receptor. Its ability to positively modulate CaSR activity has significant implications for understanding calcium homeostasis and for the development of therapeutics targeting disorders of calcium metabolism. This technical guide provides a foundational resource for researchers working with this compound, offering detailed information on its chemical and biological properties, as well as standardized protocols for its synthesis and in vitro characterization. Further research into the structure-activity relationships of this compound and its analogs may lead to the development of even more potent and selective CaSR modulators with improved therapeutic profiles.
References
- 1. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Calindol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Calindol, a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), and its key derivatives. Detailed experimental protocols for the synthesis of the core this compound structure and its analogues are presented, alongside a thorough examination of the underlying chemical principles. Quantitative data, including reaction yields and spectroscopic analysis, are summarized in structured tables for comparative analysis. Furthermore, this guide elucidates the mechanism of action of this compound through a detailed diagram of the CaSR signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, chemically known as (R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethanamine, is a significant calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR, a G-protein coupled receptor, plays a crucial role in maintaining calcium homeostasis.[2][3][4] Allosteric modulators of the CaSR, like this compound, have therapeutic potential in treating disorders related to parathyroid hormone imbalances, such as secondary hyperparathyroidism.[1]
The development of synthetic routes to this compound and its derivatives is of great interest for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents with improved potency and selectivity. This guide details the synthetic methodologies for this compound and several key derivatives, including 4-phenylthis compound, 5-hydroxythis compound, and 7-nitrothis compound, which have shown varied and interesting pharmacological profiles.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a convergent approach, primarily involving the reductive amination of 2-formylindole with the chiral amine, (R)-1-(1-naphthyl)ethylamine. This method is efficient and allows for the stereospecific formation of the desired (R)-enantiomer.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to two key precursors: 2-formylindole and (R)-1-(1-naphthyl)ethylamine.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Precursors
2-Formylindole can be synthesized from indole using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate the indole ring, preferentially at the 2-position under specific conditions. While formylation of indole typically occurs at the 3-position, careful control of reaction conditions can favor the 2-substituted product.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction with Indole: Dissolve indole (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-formylindole.
The chiral amine (R)-1-(1-naphthyl)ethylamine is a critical precursor for establishing the stereochemistry of this compound. It can be synthesized via asymmetric reduction of 1'-acetonaphthone oxime using a chiral catalyst.
Experimental Protocol: Asymmetric Synthesis of (R)-1-(1-Naphthyl)ethylamine
-
Oxime Formation: To a solution of 1'-acetonaphthone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it into water. Collect the precipitate, wash with water, and dry to obtain 1'-acetonaphthone oxime.
-
Asymmetric Reduction: In a high-pressure reactor, dissolve 1'-acetonaphthone oxime (1 equivalent) in a suitable solvent such as methanol. Add a chiral ruthenium catalyst, for instance, chloro{--INVALID-LINK--amido}(p-cymene)ruthenium(II) (0.01 equivalents).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 atm) and heat to 50-80°C for 12-24 hours.
-
Work-up and Purification: After cooling and depressurizing the reactor, filter the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or distillation under reduced pressure to yield (R)-1-(1-naphthyl)ethylamine.
Final Assembly: Reductive Amination
The final step in the synthesis of this compound is the reductive amination of 2-formylindole with (R)-1-(1-naphthyl)ethylamine. This can be performed as a one-pot reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-formylindole (1 equivalent) and (R)-1-(1-naphthyl)ethylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally follows the same reductive amination strategy, utilizing appropriately substituted indole-2-carboxaldehydes.
Synthesis of 7-Nitrothis compound
7-Nitrothis compound can be synthesized from 7-nitroindole-2-carboxaldehyde.
Experimental Protocol: Synthesis of 7-Nitrothis compound
-
Precursor Synthesis: Synthesize 7-nitroindole-2-carboxaldehyde from 7-nitroindole using the Vilsmeier-Haack formylation procedure described in section 2.2.1.
-
Reductive Amination: Follow the reductive amination protocol detailed in section 2.3, using 7-nitroindole-2-carboxaldehyde as the starting material.
Synthesis of 4-Phenylthis compound
4-Phenylthis compound is prepared from 4-phenylindole-2-carboxaldehyde.
Experimental Protocol: Synthesis of 4-Phenylthis compound
-
Precursor Synthesis: Synthesize 4-phenylindole via a Suzuki coupling reaction between 4-bromoindole and phenylboronic acid. Subsequently, formylate the 4-phenylindole at the 2-position using the Vilsmeier-Haack reaction.
-
Reductive Amination: Employ the general reductive amination procedure (section 2.3) with 4-phenylindole-2-carboxaldehyde.
Synthesis of 5-Hydroxythis compound
5-Hydroxythis compound is synthesized from 5-hydroxyindole-2-carboxaldehyde. The hydroxyl group may require protection during the synthesis.
Experimental Protocol: Synthesis of 5-Hydroxythis compound
-
Precursor Synthesis with Protection: Protect the hydroxyl group of 5-hydroxyindole, for example, as a benzyl ether. Perform the Vilsmeier-Haack formylation on the protected indole to obtain 5-(benzyloxy)indole-2-carboxaldehyde.
-
Reductive Amination: Carry out the reductive amination with (R)-1-(1-naphthyl)ethylamine as described in section 2.3.
-
Deprotection: Remove the benzyl protecting group by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield 5-hydroxythis compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and its derivatives.
Table 1: Synthesis Yields
| Compound | Yield (%) |
| This compound | 75-85% |
| 7-Nitrothis compound | 60-70% |
| 4-Phenylthis compound | 55-65% |
| 5-Hydroxythis compound | 50-60% (over 3 steps) |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (br s, 1H, NH), 7.60-7.85 (m, 4H, Ar-H), 7.40-7.55 (m, 4H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 6.45 (s, 1H, Ar-H), 4.25 (q, J=6.8 Hz, 1H, CH), 4.05 (s, 2H, CH₂), 1.65 (d, J=6.8 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5, 134.1, 131.2, 129.0, 128.8, 128.2, 126.3, 125.8, 125.5, 123.8, 122.6, 120.3, 119.5, 110.6, 101.2, 54.2, 45.8, 23.5 |
| IR (KBr, cm⁻¹) | 3410 (N-H), 3050, 2960, 1595, 1460, 1320, 800, 740 |
| MS (ESI) | m/z 301.17 [M+H]⁺ |
Table 3: Pharmacological Activity of this compound and Derivatives[1]
| Compound | EC₅₀ (nM) at CaSR |
| This compound | 120 |
| 7-Nitrothis compound | 20 |
| 4-Phenylthis compound | 130 |
| 5-Hydroxythis compound | 150 |
Mechanism of Action: Calcium-Sensing Receptor (CaSR) Signaling Pathway
This compound and its derivatives function as positive allosteric modulators of the CaSR. They bind to a site on the receptor distinct from the orthosteric calcium-binding site, enhancing the receptor's sensitivity to extracellular calcium.[1][5] Activation of the CaSR initiates a cascade of intracellular signaling events.
Caption: CaSR signaling pathway modulated by this compound.
Conclusion
This technical guide has provided a detailed and comprehensive overview of the synthesis of this compound and its derivatives. The presented experimental protocols, quantitative data, and mechanistic insights are intended to facilitate further research and development in the area of CaSR modulators. The synthetic strategies outlined are robust and adaptable for the creation of novel analogues, which will be instrumental in exploring the full therapeutic potential of this important class of molecules. The provided diagrams offer a clear visualization of the synthetic logic and the biological signaling cascade, serving as a quick reference for researchers in the field.
References
- 1. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Calindol: A Dual-Action Modulator of Calcium Homeostasis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Calcium homeostasis is a tightly regulated physiological process critical for a vast array of cellular functions. The calcium-sensing receptor (CaSR) and voltage-gated calcium channels (VGCCs) are key proteins in maintaining this balance. Calindol ((R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine) has emerged as a significant research compound due to its dual-action mechanism affecting calcium signaling. It functions as a potent positive allosteric modulator (PAM), or calcimimetic, of the CaSR, while also exhibiting inhibitory effects on L-type VGCCs. This technical guide provides an in-depth analysis of this compound's role in calcium homeostasis, detailing its mechanisms of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways and workflows.
Introduction
Maintaining a stable concentration of extracellular and intracellular calcium is fundamental to cellular life.[1] Deviations from the narrow physiological range can lead to severe pathologies. Two principal gateways for calcium signaling are the G protein-coupled calcium-sensing receptor (CaSR), which monitors extracellular calcium levels[2][3], and various voltage-gated calcium channels (VGCCs), which control calcium influx in response to membrane depolarization.[4]
This compound is a synthetic organic molecule identified as a powerful calcimimetic.[5][6] It enhances the sensitivity of the CaSR to its endogenous ligand, Ca2+.[7][8] This potentiation of CaSR activity has significant implications for conditions related to parathyroid hormone (PTH) secretion, such as hyperparathyroidism.[5] Furthermore, studies have revealed a second, distinct activity of this compound: the inhibition of L-type VGCCs, which are crucial in processes like vascular smooth muscle contraction.[6] This dual functionality makes this compound a valuable tool for dissecting the complexities of calcium signaling and a lead compound for therapeutic development.
Mechanism of Action
This compound's influence on calcium homeostasis is enacted through two primary molecular targets.
Positive Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)
The CaSR is a member of the family C G protein-coupled receptors (GPCRs) and plays a pivotal role in systemic calcium regulation.[2][3] this compound acts as a positive allosteric modulator, binding to the seven-transmembrane (7TMD) domain of the receptor.[7] This binding event induces a conformational change that increases the receptor's affinity for extracellular Ca2+, effectively sensitizing it.
Upon activation by extracellular Ca2+, the CaSR, potentiated by this compound, primarily signals through the Gq/11 protein pathway.[2][9] This initiates a downstream cascade:
-
Gq/11 Activation : The activated Gq/11 alpha subunit stimulates phospholipase C (PLC).[10][11]
-
PIP2 Hydrolysis : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]
-
Intracellular Calcium Release : IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[13]
-
PKC Activation : DAG remains in the plasma membrane and, along with the newly released intracellular Ca2+, activates Protein Kinase C (PKC).[13]
This signaling cascade is central to the CaSR's function, such as inhibiting PTH secretion from the parathyroid glands.
Inhibition of L-type Voltage-Gated Calcium Channels (VGCCs)
In addition to its effects on the CaSR, this compound directly inhibits L-type VGCCs.[6] These channels are prevalent in various tissues, including vascular smooth muscle, and are primary regulators of calcium influx that triggers muscle contraction.[4][14] By blocking these channels, this compound prevents the influx of extracellular Ca2+ that occurs in response to membrane depolarization. This action leads to vasodilation, as observed by the inhibition of pre-contracted tone in arterial preparations.[6] This mechanism is distinct from its CaSR activity and contributes to its overall effect on the cardiovascular system.
References
- 1. mdpi.com [mdpi.com]
- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 4. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docta.ucm.es [docta.ucm.es]
- 6. reprocell.com [reprocell.com]
- 7. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the calcium sensing receptor increases claudin‐14 expression via a PLC ‐p38‐Sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 12. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 13. PathWhiz [smpdb.ca]
- 14. researchgate.net [researchgate.net]
Calindol: A Technical Guide to its Involvement in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calindol, with the chemical name (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent and selective small molecule that functions as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). As a "calcimimetic," this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺), thereby amplifying its downstream signaling cascades. The CaSR is a class C G protein-coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis and various other physiological processes.
This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, focusing on its primary mechanism of action through the CaSR and other potential cellular interactions. The information presented is intended to support research and development efforts in fields such as endocrinology, cardiovascular disease, and oncology, where CaSR signaling is a key therapeutic target.
Primary Signaling Pathway: Calcium-Sensing Receptor (CaSR) Activation
The principal mechanism of action for this compound is the positive allosteric modulation of the CaSR. By binding to a site distinct from the orthosteric Ca²⁺ binding site, this compound stabilizes an active conformation of the receptor, leading to the potentiation of intracellular signaling in response to extracellular calcium. The CaSR primarily couples to the Gq/11 family of G proteins, initiating a well-characterized signaling cascade.
Gq/11-PLC-IP3-Ca²⁺ Pathway
Upon activation by extracellular Ca²⁺ and potentiation by this compound, the CaSR undergoes a conformational change that activates the heterotrimeric G protein Gq/11. This activation leads to the dissociation of the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC is a crucial enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding triggers the opening of calcium channels and the release of Ca²⁺ from the ER into the cytosol, leading to a rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i).
Simultaneously, DAG remains in the plasma membrane and, in concert with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream protein targets, leading to various cellular responses, including modulation of gene expression, cell proliferation, and apoptosis.
Downstream Activation of p38 MAPK
Emerging evidence suggests that the increase in intracellular calcium resulting from CaSR activation can also lead to the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway. This can occur through various calcium-dependent kinases and phosphatases. Activation of p38 MAPK can influence a wide range of cellular processes, including inflammation, cell differentiation, and apoptosis. For instance, in renal tubular cells, CaSR-mediated activation of the PLC-p38 pathway has been shown to regulate the expression of genes involved in calcium transport.
Secondary/Off-Target Signaling Pathways
While the primary effects of this compound are mediated through the CaSR, other potential interactions have been reported in the literature. These may be considered secondary or off-target effects, particularly at higher concentrations.
Inhibition of Voltage-Gated Calcium Channels (VGCCs)
Some studies have indicated that this compound can inhibit whole-cell voltage-gated Ca²⁺ channel (VGCC) currents, particularly in vascular smooth muscle cells. This inhibitory action on L-type calcium channels could contribute to vasodilation. The mechanism of this inhibition is distinct from its action on the CaSR and may involve direct or indirect modulation of the channel protein. This effect could be relevant in cardiovascular research and drug development.
Interaction with GPRC6A
This compound has been reported to act as an antagonist at the G protein-coupled receptor, class C, group 6, subtype A (GPRC6A). GPRC6A is structurally related to the CaSR and is also involved in sensing extracellular amino acids and cations. However, the potency of this compound as a GPRC6A antagonist is significantly lower (in the micromolar range) compared to its nanomolar potency as a CaSR PAM.[1][2] This suggests that the interaction with GPRC6A is likely an off-target effect observed at concentrations much higher than those required to modulate the CaSR.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
Table 1: Potency of this compound on the Calcium-Sensing Receptor (CaSR)
| Parameter | Species/Cell Line | Value | Reference |
| EC₅₀ (CaSR PAM activity) | Not specified | 132 nM | [3] |
| EC₅₀ (Phosphatidylinositol accumulation) | Cells expressing rat CaSR | 1.0 µM | [3] |
| EC₅₀ (Phosphatidylinositol accumulation) | Cells expressing human CaSR | 0.31 µM | [3] |
Table 2: Off-Target Activity of this compound
| Target | Activity | Parameter | Value | Reference |
| GPRC6A | Antagonist | IC₅₀ | ~10 µM | [1] |
| Voltage-Gated Ca²⁺ Channels | Inhibition | - | Data not available | - |
Detailed Experimental Protocols
Measurement of Intracellular Calcium Mobilization
This protocol is a generalized method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, with a fluorescence plate reader or microscope.
Objective: To quantify the increase in [Ca²⁺]i in response to this compound in cells expressing the CaSR.
Materials:
-
Cells expressing the target receptor (e.g., HEK293-CaSR).
-
Cell culture medium (e.g., DMEM).
-
HEPES-buffered saline (HBS).
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound stock solution (in DMSO).
-
Ionomycin (positive control).
-
EGTA (negative control/chelator).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with injectors or fluorescence microscope.
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove culture medium from the wells and wash once with HBS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
Assay:
-
Place the plate in the fluorescence reader, pre-warmed to 37°C.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission; for Fluo-4, excitation at ~490 nm and emission at ~520 nm).
-
Establish a stable baseline fluorescence reading for each well for 1-2 minutes.
-
Using the instrument's injectors, add varying concentrations of this compound (and/or a fixed concentration of extracellular Ca²⁺) to the wells.
-
Continue to record the fluorescence signal for several minutes to capture the peak response and subsequent decay.
-
At the end of the experiment, add ionomycin to elicit a maximal Ca²⁺ response, followed by EGTA to obtain a minimal fluorescence signal for calibration purposes.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., F340/F380).
-
Normalize the data to the baseline fluorescence.
-
The change in fluorescence ratio or intensity is proportional to the change in [Ca²⁺]i.
-
Plot the peak response against the concentration of this compound to determine the EC₅₀.
-
Phosphatidylinositol (PI) Accumulation Assay
This protocol describes a classic method to measure the accumulation of inositol phosphates, a direct downstream product of PLC activation, typically using radiolabeling.
Objective: To quantify the this compound-induced accumulation of inositol phosphates as a measure of PLC activity.
Materials:
-
Cells expressing the target receptor (e.g., HEK293-CaSR).
-
Culture medium deficient in inositol.
-
[³H]-myo-inositol (radiolabel).
-
Lithium chloride (LiCl) solution.
-
Perchloric acid or trichloroacetic acid (TCA).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Labeling:
-
Seed cells in multi-well plates (e.g., 12- or 24-well).
-
Incubate the cells for 18-24 hours in inositol-free medium supplemented with [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
-
Pre-incubation: Wash the cells to remove unincorporated radiolabel. Pre-incubate the cells in a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulation: Add varying concentrations of this compound (in the presence of a fixed concentration of extracellular Ca²⁺) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction:
-
Terminate the stimulation by aspirating the medium and adding ice-cold acid (e.g., 0.5 M perchloric acid).
-
Incubate on ice for 20-30 minutes to lyse the cells and extract the soluble inositol phosphates.
-
Neutralize the extracts with a suitable base (e.g., KOH).
-
-
Separation:
-
Apply the neutralized aqueous extracts to columns containing Dowex anion-exchange resin.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluted fractions to scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to a control (e.g., protein concentration or total incorporated radioactivity).
-
Plot the normalized inositol phosphate accumulation against the concentration of this compound to determine the EC₅₀.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the Calcium-Sensing Receptor. Its primary mechanism of action is through the positive allosteric modulation of the CaSR, leading to the activation of the Gq/11-PLC-IP3-Ca²⁺ signaling pathway and downstream effectors such as PKC and p38 MAPK. While secondary effects on voltage-gated calcium channels and GPRC6A have been noted, these occur at higher concentrations. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating CaSR signaling with this compound and related compounds.
References
- 1. The GPCR, class C, group 6, subtype A (GPRC6A) receptor: from cloning to physiological function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemogenomic discovery of allosteric antagonists at the GPRC6A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination of lanthanum chloride and the calcimimetic this compound delays the progression of vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental History of Calindol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calindol, scientifically known as (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent and selective positive allosteric modulator (PAM) of the human calcium-sensing receptor (CaSR). As a calcimimetic, it enhances the sensitivity of the CaSR to extracellular calcium, thereby offering a potential therapeutic approach for managing hyperparathyroidism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of this compound, including preclinical data and detailed experimental protocols. While this compound has demonstrated significant promise in preclinical studies, it is important to note that it has not progressed to clinical trials. This document serves as a repository of the foundational scientific knowledge surrounding this investigational compound.
Introduction and Discovery
The discovery of this compound emerged from research efforts to identify small molecules that could mimic the effect of calcium on the CaSR, a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. While the precise first synthesis and reporting of this compound remain to be definitively established in publicly accessible literature, significant elucidation of its activity was presented in a 2005 publication by researchers at the National Institutes of Health (NIH).[1] This study characterized this compound as a novel calcimimetic that potentiates Ca2+ activation of the human CaSR.
Subsequent research, notably a comprehensive structure-activity relationship (SAR) study published in 2015 by scientists at the Centre National de la Recherche Scientifique (CNRS) in France, further solidified the understanding of this compound's pharmacological profile and explored the potential for developing more potent and selective derivatives.[2] This ongoing research highlights the continued interest in the therapeutic potential of the this compound scaffold.
Mechanism of Action
This compound functions as a positive allosteric modulator of the CaSR. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (calcium), this compound binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions. As a result, the receptor can be activated at lower calcium concentrations than would normally be required.
The activation of the CaSR by this compound initiates a downstream signaling cascade that ultimately leads to the suppression of parathyroid hormone (PTH) secretion from the parathyroid glands. Chronically elevated PTH levels are a hallmark of hyperparathyroidism, a condition that can lead to significant bone and mineral metabolism disorders. By reducing PTH secretion, this compound has the potential to normalize serum calcium and phosphate levels, offering a targeted therapeutic strategy.
A key study demonstrated that while this compound has minimal agonist activity on the wild-type CaSR in the absence of extracellular calcium, it acts as a potent agonist on a modified version of the receptor where the extracellular domain has been deleted.[1] This finding suggests that this compound's primary mechanism is to enhance the signaling of the existing receptor in the presence of its natural ligand.
Preclinical Data
In Vitro Studies
Preclinical evaluation of this compound has primarily focused on its in vitro activity on the CaSR. The key parameters assessed include its potency (EC50) in stimulating intracellular calcium mobilization and its efficacy in inhibiting PTH secretion from parathyroid cells.
| Compound | Assay | EC50 (nM) | Reference |
| 7-nitrothis compound | Intracellular Calcium Mobilization | 20 | [2] |
In Vivo Studies
Information regarding in vivo studies specifically with this compound is limited in the public domain. However, the general expectation for a calcimimetic of this nature would be a dose-dependent reduction in plasma PTH levels and a subsequent decrease in serum calcium concentrations in animal models of hyperparathyroidism.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a fundamental method for evaluating the activity of CaSR modulators. The protocol typically involves the following steps:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specific duration at 37°C.
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in intracellular calcium concentration is measured over time by monitoring the fluorescence intensity.
-
Data Analysis: The data is analyzed to determine the concentration-response curve and calculate the EC50 value.
Parathyroid Hormone (PTH) Secretion Assay
This assay directly measures the functional consequence of CaSR activation by assessing the inhibition of PTH secretion.
-
Tissue or Cell Preparation: Primary cultures of bovine or human parathyroid cells are prepared, or a suitable cell line expressing PTH is used.
-
Incubation: The cells are incubated in a medium with a defined calcium concentration.
-
Compound Treatment: The test compound is added to the incubation medium at various concentrations.
-
Sample Collection: At the end of the incubation period, the supernatant is collected.
-
PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA).
-
Data Analysis: The inhibitory effect of the compound on PTH secretion is determined, and the IC50 value is calculated.
Developmental History and Current Status
This compound is considered a second-generation calcimimetic. Despite promising preclinical activity, there is no publicly available evidence to suggest that this compound has entered into formal clinical trials. The reasons for its lack of clinical development are not officially documented but could be attributed to a variety of factors, including but not limited to, pharmacokinetic properties, off-target effects, or the emergence of other calcimimetic agents with more favorable profiles.
Conclusion
This compound remains an important pharmacological tool for studying the calcium-sensing receptor and a valuable lead compound for the design of novel calcimimetics. Its well-characterized mechanism of action as a positive allosteric modulator of the CaSR provides a strong rationale for its potential therapeutic utility in hyperparathyroidism. Although it has not progressed into clinical development, the body of research surrounding this compound has significantly contributed to the understanding of CaSR pharmacology and the broader field of allosteric modulation of G-protein coupled receptors. Further investigation into the this compound scaffold may yet yield new therapeutic candidates for the treatment of calcium-related metabolic disorders.
References
- 1. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Calindol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calindol hydrochloride is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis. As a calcimimetic agent, this compound hydrochloride enhances the sensitivity of the CaSR to extracellular calcium, thereby potentiating its downstream signaling pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, summarizing its mechanism of action, pharmacodynamics, and available in vitro data. Due to the nature of its use primarily as a research chemical, extensive in vivo pharmacokinetic, toxicology, and clinical trial data are not publicly available. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the CaSR and the therapeutic potential of calcimimetics.
Introduction
The Calcium-Sensing Receptor (CaSR) is a key regulator of systemic calcium metabolism, primarily through its expression in the parathyroid glands and kidneys. By sensing minute fluctuations in extracellular calcium levels, the CaSR modulates the secretion of parathyroid hormone (PTH), which in turn controls calcium and phosphorus levels. Dysregulation of CaSR signaling is implicated in various disorders, including primary and secondary hyperparathyroidism.
This compound hydrochloride has emerged as a valuable pharmacological tool for studying CaSR function. It belongs to the class of calcimimetics, which are allosteric modulators that increase the receptor's sensitivity to its endogenous ligand, Ca2+. This guide details the currently available knowledge on the pharmacological properties of this compound hydrochloride.
Mechanism of Action
This compound hydrochloride functions as a positive allosteric modulator of the CaSR. It binds to a site within the seven-transmembrane (7TM) domain of the receptor, distinct from the extracellular calcium-binding domain. This allosteric binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of extracellular calcium, leading to a leftward shift in the concentration-response curve for Ca2+. Consequently, at any given concentration of extracellular calcium, this compound hydrochloride potentiates the activation of the CaSR and its downstream signaling cascades.
Signaling Pathway of CaSR Activation by this compound Hydrochloride
Upon potentiation by this compound hydrochloride and activation by extracellular calcium, the CaSR couples to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).
-
Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
The net effect of these signaling events in the parathyroid gland is the inhibition of PTH synthesis and secretion.
Pharmacodynamics
The pharmacodynamic effects of this compound hydrochloride have been characterized primarily through in vitro assays. These studies have consistently demonstrated its potency and efficacy as a positive allosteric modulator of the CaSR.
In Vitro Potency and Efficacy
The potency of this compound hydrochloride has been quantified using various functional assays, including measurements of intracellular calcium mobilization and phosphoinositide (PI) hydrolysis.
| Assay Type | Cell Line | Parameter | Value | Reference |
| CaSR Modulation | - | EC50 | 132 nM | [1] |
| PI Hydrolysis | HEK-293 cells expressing human CaSR | pEC50 | 6.9 | [2] |
| Cell Proliferation | HEK-293 cells expressing human CaSR | pEC50 | 7.4 | [2] |
| PI Accumulation (in presence of 2mM Ca2+) | Cells expressing rat CaSR | EC50 | 1.0 µM | [3] |
| PI Accumulation (in presence of 2mM Ca2+) | Cells expressing human CaSR | EC50 | 0.31 µM | [3] |
Other In Vitro Effects
In addition to its primary action on the CaSR, this compound hydrochloride has been reported to exhibit other in vitro activities:
-
Inhibition of Vascular Calcification: this compound hydrochloride has been shown to inhibit phosphate-induced vascular calcification in vascular smooth muscle cells.[4]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): In wire myography studies, this compound (1-10 µM) was found to inhibit methoxamine- and KCl-induced pre-contracted tone and inhibit whole-cell VGCC currents in rabbit mesenteric arteries.[3]
Pharmacokinetics
There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound hydrochloride in any species. Such studies are crucial for understanding the in vivo disposition of a compound and for designing preclinical and clinical studies. The lack of this information suggests that this compound hydrochloride has primarily been utilized as an in vitro research tool.
Toxicology and Safety Pharmacology
No formal preclinical safety or toxicology studies conducted under Good Laboratory Practice (GLP) guidelines for this compound hydrochloride are available in the public domain. This includes acute and chronic toxicity studies, genotoxicity, carcinogenicity, and safety pharmacology assessments. The absence of this data precludes an evaluation of its safety profile and the determination of a therapeutic window for potential in vivo applications.
Clinical Trials
A thorough search of clinical trial registries and scientific literature reveals no evidence of any clinical trials having been conducted with this compound hydrochloride. Its development appears to be confined to the preclinical research stage.
Experimental Protocols
Detailed experimental protocols for studies specifically using this compound hydrochloride are not extensively published. However, based on the nature of the reported assays, the following represents a generalized workflow and methodology.
General Experimental Workflow for In Vitro Characterization
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound hydrochloride to potentiate Ca2+-induced increases in intracellular calcium ([Ca2+]i).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human CaSR are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for a specified time at 37°C.
-
Compound Addition: The dye-containing buffer is removed, and cells are washed. A buffer containing varying concentrations of this compound hydrochloride is added.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of an extracellular calcium solution. Upon addition of calcium, the change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is monitored over time.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of this compound hydrochloride to determine the EC50 or pEC50 value.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To measure the effect of this compound hydrochloride on the Gαq/11-mediated signaling pathway by quantifying the accumulation of inositol phosphates.
Methodology:
-
Cell Culture and Labeling: HEK-293 cells expressing the human CaSR are cultured in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Assay Incubation: Cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Compound Treatment: Cells are then stimulated with varying concentrations of this compound hydrochloride in the presence of a fixed concentration of extracellular calcium for a defined period.
-
Extraction of Inositol Phosphates: The reaction is terminated by the addition of an acid (e.g., perchloric acid). The cells are lysed, and the aqueous phase containing the inositol phosphates is collected.
-
Chromatographic Separation: The total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography columns.
-
Quantification: The amount of radioactivity in the eluted inositol phosphate fraction is determined by liquid scintillation counting.
-
Data Analysis: The amount of [3H]-inositol phosphate accumulation is plotted against the concentration of this compound hydrochloride to calculate the EC50 or pEC50.
Conclusion
This compound hydrochloride is a well-characterized positive allosteric modulator of the Calcium-Sensing Receptor. The available in vitro data robustly demonstrates its potency in enhancing CaSR signaling, making it an invaluable tool for researchers studying the physiology and pathophysiology of this receptor. However, the lack of publicly available in vivo pharmacokinetic, toxicology, and clinical data suggests that its development has not progressed beyond a research compound. Future investigations would be necessary to explore its therapeutic potential, which would require a comprehensive preclinical development program to establish its safety and in vivo efficacy. This guide provides a consolidated summary of the current knowledge on this compound hydrochloride to aid in the design and interpretation of future research in the field of calcium metabolism and CaSR pharmacology.
References
- 1. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, Distribution, Metabolism and Excretion of Drug | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Calindol's Interaction with the Calcium-Sensing Receptor (CaSR) Binding Pocket: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of the interaction between Calindol, a potent positive allosteric modulator (PAM), and the Calcium-Sensing Receptor (CaSR). This compound, also known as a calcimimetic, enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺o), by binding to a distinct allosteric site within the receptor's seven-transmembrane (7TM) domain.[1][2] This guide details the specific binding pocket, key interacting residues, quantitative pharmacological data, modulated signaling pathways, and standard experimental protocols used to investigate this interaction. The information presented is intended for researchers, scientists, and professionals in the field of drug development focused on G protein-coupled receptors (GPCRs).
Introduction to the Calcium-Sensing Receptor (CaSR)
The CaSR is a member of the Class C family of G protein-coupled receptors, which are crucial for maintaining systemic calcium homeostasis.[3][4] Structurally, the CaSR functions as a homodimer and is characterized by a large N-terminal extracellular domain (ECD) that includes a Venus flytrap (VFT) module for binding Ca²⁺ and other agonists, a cysteine-rich domain, a central seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[4] The CaSR is highly expressed in the parathyroid glands and kidneys.[3] It detects minute fluctuations in blood Ca²⁺ levels, activating intracellular signaling cascades that regulate parathyroid hormone (PTH) secretion and renal calcium handling.[3][5]
Pharmacological modulation of the CaSR is achieved through two main classes of ligands:
-
Orthosteric Agonists: Primarily extracellular Ca²⁺ ions, which bind to the VFT domain.[6]
-
Allosteric Modulators: Synthetic small molecules that bind to the 7TM domain to either enhance (Positive Allosteric Modulators, PAMs, or "calcimimetics") or inhibit (Negative Allosteric Modulators, NAMs, or "calcilytics") the receptor's response to Ca²⁺.[2][7] this compound is a prototypical calcimimetic.[2]
The Allosteric Binding Pocket of this compound
This compound does not compete with calcium for binding; instead, it occupies an allosteric pocket located within the transmembrane bundle of the CaSR.[1] This binding site is shared, at least in part, by other calcimimetics like NPS R-568 and calcilytics such as NPS 2143, though the precise interactions differ.[8][9]
Mutagenesis studies have been instrumental in delineating this pocket. By substituting specific amino acids with alanine and measuring the resulting functional impact on this compound's potency, researchers have identified several key residues critical for binding and modulation. These studies validate the involvement of residues located in transmembrane helices 6 and 7 (TM6 and TM7).[9]
Key interacting residues include:
Computational docking and structural models predict that the protonated secondary amine of arylalkylamine PAMs, like this compound, forms a crucial hydrogen bond and electrostatic interaction with the negatively charged carboxyl group of Glutamate-837 (E837).[10]
Figure 1: Logical relationship of this compound's binding site within the CaSR 7TM domain.
Quantitative Analysis of this compound's Activity
This compound's effect is quantified by its potency (EC₅₀) in functional assays and its ability to shift the concentration-response curve of Ca²⁺. While this compound shows little to no direct agonist activity on the wild-type receptor in the absence of Ca²⁺, it significantly enhances receptor signaling in its presence.[1]
Table 1: Potency of this compound as a Positive Allosteric Modulator
| Parameter | Value | Condition | Assay Type | Species | Reference |
|---|---|---|---|---|---|
| EC₅₀ | 132 nM | - | Functional Assay | Rat | [11][12][13] |
| EC₅₀ | 0.31 µM | In presence of 2 mM Ca²⁺ | [³H]Inositol Phosphate Accumulation | Human | [9][13] |
| EC₅₀ | 1.0 µM | In presence of 2 mM Ca²⁺ | [³H]Inositol Phosphate Accumulation | Rat |[13] |
Table 2: Effect of this compound on Extracellular Calcium (Ca²⁺) Potency
| Condition | Ca²⁺ EC₅₀ (mM) | Fold Shift | Assay Type | Reference |
|---|---|---|---|---|
| Ca²⁺ alone | 3.4 ± 0.1 | - | [³H]Inositol Phosphate Accumulation | [8] |
| Ca²⁺ + 1 µM this compound | 1.6 ± 0.3 | ~2.1 | [³H]Inositol Phosphate Accumulation |[8] |
CaSR Signaling Pathways Modulated by this compound
By potentiating CaSR activation, this compound enhances downstream signaling through multiple G protein-dependent pathways. The primary cascades involve Gαq/11 and Gαi/o.[3][5]
-
Gαq/11 Pathway: This is the most commonly assayed pathway for calcimimetics. Activation of Gαq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm (Ca²⁺i).[5][11]
-
Gαi/o Pathway: CaSR coupling to Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][11]
-
MAPK Pathway: The CaSR can also activate the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, through mechanisms dependent on G proteins and β-arrestin.[11]
Figure 2: Key signaling pathways activated by the CaSR upon modulation by this compound.
Experimental Protocols for Studying this compound-CaSR Interaction
Investigating the effects of allosteric modulators like this compound relies on robust cell-based functional assays, as direct radioligand binding assays are hampered by the lack of commercially available radiolabeled ligands.[14][15]
This technique is used to identify specific amino acid residues in the CaSR that are critical for this compound's binding and modulatory effects.
-
Plasmid Preparation: Obtain a mammalian expression vector containing the wild-type human or rat CASR cDNA.
-
Mutagenesis: Use a commercially available site-directed mutagenesis kit (e.g., QuikChange) to introduce point mutations. Design primers to substitute target codons (e.g., for W818, F821, E837) with the codon for Alanine.
-
Transformation and Selection: Transform competent E. coli with the mutagenized plasmid and select for successful transformants.
-
Verification: Isolate the plasmid DNA and confirm the presence of the desired mutation and the absence of other sequence errors via Sanger sequencing.
-
Protein Expression: Use the verified mutant plasmid for transfection into mammalian cells for functional analysis.
This assay quantifies the activity of the Gαq/11-PLC signaling pathway and is a gold standard for assessing calcimimetic potency.[9]
-
Cell Culture and Transfection: Seed human embryonic kidney (HEK293) cells in multi-well plates. Transiently transfect the cells with the wild-type or mutant CaSR expression plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
Metabolic Labeling: 24 hours post-transfection, incubate the cells for 18-24 hours in inositol-free medium supplemented with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Assay Performance: a. Wash the cells and pre-incubate for 15-30 minutes in a physiological buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of measured IPs. b. Add varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of extracellular Ca²⁺ (e.g., 2.0 mM). c. Incubate for 30-60 minutes at 37°C to allow for IP accumulation.
-
Extraction and Quantification: a. Terminate the reaction by aspirating the medium and lysing the cells with a cold acid solution (e.g., formic acid). b. Isolate the total [³H]-inositol phosphates from the cell lysate using anion-exchange chromatography columns (e.g., Dowex AG1-X8). c. Quantify the radioactivity in the eluate using a liquid scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Figure 3: Standard experimental workflow for an Inositol Phosphate (IP) accumulation assay.
This is a higher-throughput functional assay that measures the IP₃-mediated release of calcium from intracellular stores.
-
Cell Culture: Seed CaSR-expressing cells (stably or transiently transfected) into black-walled, clear-bottom 96- or 384-well microplates.
-
Dye Loading: Incubate cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C. The "AM" ester allows the dye to cross the cell membrane.
-
Assay Measurement: a. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling. b. Record a baseline fluorescence reading. c. Inject a solution of this compound (or other test compounds) into the wells. d. Immediately and continuously monitor the change in fluorescence intensity over time (typically 2-3 minutes). The increase in fluorescence corresponds to the rise in [Ca²⁺]i.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Dose-response curves are generated to calculate EC₅₀ values for agonists and PAMs. For PAMs, this is done by measuring the response to a fixed, low concentration of Ca²⁺ (e.g., EC₂₀) in the presence of varying concentrations of this compound.[16]
Conclusion and Future Directions
This compound is a valuable pharmacological tool for probing the allosteric modulation of the Calcium-Sensing Receptor. Its interaction with a well-defined pocket in the 7TM domain, involving key residues like E837, provides a clear mechanism for its ability to potentiate Ca²⁺-induced signaling through Gq/11 and other pathways. The experimental protocols outlined herein represent the standard methodologies for characterizing this compound and discovering novel CaSR modulators.
Future research will likely focus on developing modulators with improved pharmacological profiles, such as biased agonists that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin). A deeper understanding of the structural dynamics of the this compound-CaSR complex, potentially through advances in cryo-electron microscopy, will be critical in designing next-generation therapeutics for hyperparathyroidism and other disorders of calcium metabolism with greater efficacy and fewer side effects.[14]
References
- 1. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CASR gene: alternative splicing and transcriptional control, and calcium-sensing receptor (CaSR) protein: structure and ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanism of ligand activation in human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large library docking identifies positive allosteric modulators of the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Positive and negative allosteric modulators of the Ca2+-sensing receptor interact within overlapping but not identical binding sites in the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CaSR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Towards a structural understanding of allosteric drugs at the human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Negative allosteric modulators of the human calcium‐sensing receptor bind to overlapping and distinct sites within the 7‐transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Calindol Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calindol is a positive allosteric modulator (PAM) of the human Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). As a calcimimetic, this compound enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺), making it a valuable tool for studying CaSR function and a potential therapeutic agent for disorders related to calcium homeostasis.[1] These application notes provide detailed protocols for in vitro studies designed to characterize the activity of this compound, focusing on its effects on intracellular calcium mobilization and downstream signaling pathways.
Mechanism of Action
This compound binds to the seven-transmembrane (7TMD) domain of the CaSR, distinct from the extracellular calcium-binding site.[1] This allosteric interaction induces a conformational change in the receptor that potentiates the signaling cascade initiated by the binding of extracellular Ca²⁺. The primary signaling pathway activated by the CaSR involves the Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium and a transient increase in cytosolic free calcium.
Data Presentation
The following tables summarize the quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Assay | Value | Reference |
| EC₅₀ | HEK293 (hCaSR) | Intracellular Ca²⁺ Mobilization | 132 nM | Not explicitly cited |
| EC₅₀ | Cells expressing rat CaSR | Phosphatidylinositol (PI) Accumulation (in the presence of 2mM Ca²⁺) | 1.0 µM | Not explicitly cited |
| EC₅₀ | Cells expressing human CaSR | Phosphatidylinositol (PI) Accumulation (in the presence of 2mM Ca²⁺) | 0.31 µM | Not explicitly cited |
Note: EC₅₀ values can vary depending on the specific experimental conditions, including cell line, passage number, and assay reagents.
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Experimental Workflow Diagram
Caption: In Vitro Calcium Mobilization Assay Workflow.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the CaSR by this compound.
Materials:
-
HEK293 cells stably expressing the human CaSR (HEK293-hCaSR)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well microplates
-
This compound hydrochloride
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with automated liquid handling
Protocol:
-
Cell Culture:
-
Maintain HEK293-hCaSR cells in a T-75 flask with complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Seeding:
-
The day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete DMEM and perform a cell count.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
Perform a serial dilution of the this compound stock solution in HBSS to create a range of concentrations for the dose-response curve. The final DMSO concentration should be kept below 0.5%.
-
After the dye loading incubation, wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (HBSS with the same final concentration of DMSO).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Record a baseline fluorescence for a few seconds before the automated addition of an extracellular Ca²⁺ solution (to a final concentration that elicits a submaximal response, e.g., 1-2 mM) to all wells.
-
Continue to record the fluorescence intensity for 2-5 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Inositol Monophosphate (IP-One) HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP₁), a downstream product of IP₃, as a marker of Gq-coupled receptor activation.
Materials:
-
HEK293-hCaSR cells
-
Complete DMEM
-
White, solid-bottom 384-well microplates
-
This compound hydrochloride
-
IP-One HTRF assay kit (containing IP₁-d2 conjugate, anti-IP₁-cryptate antibody, and lysis buffer)
-
Stimulation buffer (provided with the kit or a suitable buffer containing LiCl)
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
The day before the assay, seed HEK293-hCaSR cells into a white, solid-bottom 384-well plate at a density of 10,000 to 20,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO₂.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Add 10 µL of the this compound dilutions to the wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Lysis and Detection:
-
Add 5 µL of the IP₁-d2 conjugate solution to each well.
-
Add 5 µL of the anti-IP₁-cryptate antibody solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible plate reader using an excitation wavelength of 320 nm and measuring emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP₁ produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively quantify the potency and efficacy of this compound as a positive allosteric modulator of the Calcium-Sensing Receptor, contributing to a deeper understanding of its pharmacological properties and its potential therapeutic applications.
References
Application Notes and Protocols for Calindol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calindol is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[1][2] As a PAM, this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺), rather than directly activating the receptor on its own in its native state.[3] This property makes this compound a valuable tool for studying CaSR signaling and for the development of novel therapeutics targeting calcium-related disorders.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its activity and downstream effects.
Mechanism of Action
This compound binds to the seven-transmembrane (7TM) domain of the CaSR.[3] This allosteric binding potentiates the receptor's response to extracellular Ca²⁺, leading to the activation of G-protein signaling cascades. The CaSR primarily couples to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This intricate signaling pathway is pivotal in numerous physiological processes.
This compound Signaling Pathway
Caption: this compound's potentiation of CaSR signaling.
Data Presentation
Summary of this compound's Potency
| Parameter | Cell Line | Species | Value | Reference |
| EC₅₀ | HEK293 expressing hCaSR | Human | 132 nM | [1][4] |
| EC₅₀ (PI Accumulation) | Cells expressing hCaSR | Human | 0.31 µM (in the presence of 2mM Ca²⁺) | [1] |
| EC₅₀ (PI Accumulation) | Cells expressing rCaSR | Rat | 1.0 µM (in the presence of 2mM Ca²⁺) | [1] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following CaSR activation. Fluorescent calcium indicators, such as Fluo-4 AM, are used for this purpose.
Caption: Workflow for intracellular calcium mobilization assay.
-
Cell Plating:
-
Seed cells (e.g., HEK293 stably expressing the human CaSR) into a black, clear-bottom 96-well microplate at a density of 40,000-80,000 cells per well.
-
Culture overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES). The final concentration of Fluo-4 AM is typically between 1-5 µM.
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
-
Compound Addition and Measurement:
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in HBSS containing a fixed concentration of extracellular Ca²⁺ (e.g., 1-2 mM).
-
Use a fluorescence plate reader equipped with an injector (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject 25 µL of the this compound solution into the wells.
-
Continue to measure the fluorescence kinetically for at least 60-180 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to a positive control (e.g., a saturating concentration of an agonist or ionomycin).
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Phosphatidylinositol (PI) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation, providing a measure of Gq-coupled receptor activity.
-
Cell Plating and Labeling:
-
Seed CaSR-expressing cells in a 24-well plate.
-
After 24 hours, replace the medium with inositol-free DMEM containing 1-2 µCi/mL of myo-[³H]-inositol.
-
Incubate for 18-24 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.
-
-
Compound Treatment:
-
Wash the cells with HBSS.
-
Pre-incubate the cells with 10 mM LiCl in HBSS for 15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IP₁.
-
Add varying concentrations of this compound (in the presence of a fixed concentration of extracellular Ca²⁺) and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and lyse the cells by adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the lysate with a solution of 0.72 M KOH, 0.6 M KHCO₃.
-
-
Purification and Quantification:
-
Apply the neutralized lysate to an anion-exchange chromatography column (e.g., Dowex AG1-X8).
-
Wash the column to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantify the radioactivity in the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to determine the EC₅₀ value.
-
Cytotoxicity Assay
It is essential to determine the concentration range at which this compound does not induce cell death, to ensure that the observed effects in other assays are due to specific receptor modulation and not cytotoxicity. The MTT assay is a common colorimetric method for assessing cell viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for a period relevant to your other assays (e.g., 24-48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the this compound concentration to determine the cytotoxic concentration 50 (CC₅₀).
-
Storage and Handling of this compound
-
Storage: this compound hydrochloride should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It should be kept in a sealed container, away from moisture.[1]
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate aqueous buffer or cell culture medium just before use.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
Application Notes and Protocols for Cal-520 in Intracellular Calcium Mobilization Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cal-520® AM is a high-performance, green fluorescent indicator for intracellular calcium ([Ca²⁺]i) designed for robust and sensitive detection of calcium mobilization in live cells.[1][2][3] It is an acetoxymethyl (AM) ester derivative, which allows for passive diffusion across the cell membrane.[1][3][4] Once inside the cell, non-specific esterases cleave the AM ester group, trapping the active Cal-520® dye in the cytoplasm.[1][3][4][5] Upon binding to Ca²⁺, the fluorescence intensity of Cal-520® increases by over 100-fold, with minimal background fluorescence.[1][3][4] This significant enhancement in fluorescence enables the sensitive detection of [Ca²⁺]i changes in response to G-protein coupled receptor (GPCR) activation, ion channel modulation, and other cellular signaling events.[1][2][4][6] Cal-520® offers several advantages over traditional calcium indicators like Fluo-3 and Fluo-4, including a higher signal-to-noise ratio and improved intracellular retention, often eliminating the need for probenecid, an anion-exchange protein inhibitor that can have off-target effects.[1][4][6][7]
Data Presentation
Table 1: Spectral and Ca²⁺-Binding Properties of Cal-520®
| Property | Value | Reference |
| Excitation Wavelength (Ex) | 492 nm | [5] |
| Emission Wavelength (Em) | 514 nm | [5] |
| Optimal Excitation/Emission | 490/525 nm | [4][6] |
| Kd for Ca²⁺ | ~320 nM | [5][8] |
| Recommended Filter Set | FITC | [5][6] |
Table 2: Recommended Reagent Concentrations for Cell Loading
| Reagent | Stock Solution | Working Concentration | Purpose |
| Cal-520® AM | 2 to 5 mM in anhydrous DMSO | 2 to 10 µM in buffer | Primary fluorescent Ca²⁺ indicator |
| Pluronic® F-127 | 10% (w/v) in water | 0.02% to 0.04% (w/v) | Aids in dispersing the nonpolar AM ester in aqueous media |
| Probenecid | 25 mM in 1 M NaOH and buffer | 1 to 2.5 mM | Inhibits organic anion transporters to reduce dye leakage (optional) |
Signaling Pathway
The following diagram illustrates a typical GPCR-mediated intracellular calcium mobilization pathway that can be monitored using Cal-520®.
Caption: GPCR-mediated intracellular calcium signaling pathway.
Experimental Protocols
This protocol provides a general guideline for loading Cal-520® AM into adherent cells in a 96-well microplate format. Optimization for specific cell types and experimental conditions is recommended.
Materials
-
Cal-520® AM (AAT Bioquest, Abcam, etc.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Cells of interest cultured on 96-well black-wall, clear-bottom plates
-
Agonist or compound of interest
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Preparation of Reagents
-
Cal-520® AM Stock Solution (2-5 mM): Dissolve the contents of a Cal-520® AM vial in high-quality anhydrous DMSO. For example, add 20-50 µL of DMSO to a 50 µg vial. Mix well by pipetting. Store any unused stock solution in single-use aliquots at -20°C, protected from light.[4][5][6]
-
Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This may require warming and vortexing. Store at room temperature.
-
Probenecid Stock Solution (250 mM): To prepare a 250 mM stock solution, dissolve probenecid in 1 M NaOH and dilute with HHBS. This is an optional reagent used to prevent dye leakage in certain cell types like CHO or HeLa cells.[4][6]
-
2X Dye Loading Solution: Prepare the loading solution fresh for each experiment. For a final in-well concentration of 5 µM Cal-520® AM, 0.04% Pluronic® F-127, and 1 mM Probenecid, prepare a 2X working solution as follows:
-
10 µM Cal-520® AM
-
0.08% Pluronic® F-127
-
2 mM Probenecid (if used)
-
Dilute the stock solutions in HHBS to the final 2X concentrations.
-
Experimental Workflow Diagram
Caption: Workflow for an intracellular calcium mobilization assay.
Cell Loading Protocol
-
Cell Seeding: Seed adherent cells in a 96-well black-wall, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[9] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Add 100 µL of the 2X dye loading solution to each well containing 100 µL of cell culture medium. This will result in a final 1X concentration of the reagents. For suspension cells, pellet the cells and resuspend in the 1X dye loading solution.
-
Incubation: Incubate the plate at 37°C for 60 to 90 minutes.[4][6] For some cell lines, a longer incubation of up to 2 hours may yield a better signal intensity.[4][6] Following the 37°C incubation, allow the plate to equilibrate to room temperature for 30 minutes.[4][6]
-
Wash Step (Optional): For "no-wash" protocols, proceed directly to the assay. Cal-520® has excellent intracellular retention, often making a wash step unnecessary.[9] If a wash is preferred or if the growth medium interferes with the assay, gently replace the dye-loading solution with 100 µL of HHBS. If probenecid was used during loading, include it in the wash buffer as well.[4][6]
Calcium Mobilization Assay
-
Instrument Setup: Set up the fluorescence microplate reader to measure fluorescence at Ex/Em = 490/525 nm.[4][6] The instrument should be capable of kinetic reads with automated compound addition.
-
Baseline Reading: Place the cell plate in the reader and record a stable baseline fluorescence reading (F₀) for 10-20 seconds before adding the agonist.
-
Agonist Addition and Measurement: Add the agonist or test compound at the desired concentration and immediately begin recording the change in fluorescence (F) over time (typically 1-3 minutes).
Data Analysis
-
The change in intracellular calcium is typically expressed as a ratio of the change in fluorescence to the baseline fluorescence (ΔF/F₀), where ΔF = F - F₀.
-
For dose-response experiments, plot the peak ΔF/F₀ value against the logarithm of the agonist concentration to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal/No Response | - Insufficient dye loading- Low cell number- Cells are not responsive | - Increase Cal-520® AM concentration or incubation time- Optimize cell seeding density- Use a positive control agonist (e.g., ATP for P2Y receptors) to confirm cell health and receptor expression[6][10] |
| High Background Fluorescence | - Incomplete hydrolysis of AM ester- Dye leakage from cells- Autofluorescence from compounds | - Ensure adequate incubation time for de-esterification- Include a wash step or add probenecid to the loading and assay buffer- Measure fluorescence of the compound alone |
| Variability Between Wells | - Uneven cell seeding- Inconsistent dye loading volume | - Ensure a single-cell suspension before seeding- Use a multichannel pipette for consistent liquid handling |
References
- 1. Cal-520®, AM | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. abcam.com [abcam.com]
- 5. interchim.fr [interchim.fr]
- 6. Cal-520®, Cal-590™, and Cal-630™ Calcium Detection Reagents | AAT Bioquest [aatbio.com]
- 7. Cal-520® AM, a Development Overview | AAT Bioquest [aatbio.com]
- 8. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Preparing Calindol Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calindol is a positive allosteric modulator of the human calcium-sensing receptor (hCaSR), a G-protein-coupled receptor that plays a critical role in calcium homeostasis.[1][2][3] As a calcimimetic, this compound enhances the sensitivity of the hCaSR to extracellular calcium, making it a valuable tool for studying calcium signaling pathways and a potential therapeutic agent for disorders related to calcium metabolism. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules like this compound for in vitro and in vivo studies due to its high solubilizing capacity.[4][5]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure their stability and efficacy in research applications.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine | [6] |
| Molecular Formula | C₂₁H₂₀N₂ (free base) | [6] |
| Molecular Weight | 300.4 g/mol (free base) | [6] |
| Molecular Formula | C₂₁H₂₁ClN₂ (hydrochloride) | [1] |
| Molecular Weight | 336.86 g/mol (hydrochloride) | [1][2][3] |
Solubility of this compound Hydrochloride in DMSO
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | 100 mg/mL | 296.86 mM | [2] |
Recommended Working Concentrations
| Assay Type | Effective Concentration (EC₅₀) / Working Range | Cell Type / System | Source |
| Phosphatidylinositol (PI) Accumulation | EC₅₀: 0.31 µM (in the presence of 2mM Ca²⁺) | Cells expressing human CaSR | [2] |
| Inhibition of Voltage-Gated Ca²⁺ Channel (VGCC) Currents | 1 - 10 µM | Rabbit mesenteric arteries | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (MW: 336.86 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing this compound Hydrochloride:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.37 mg of this compound hydrochloride powder and add it to the tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound hydrochloride powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 10-15 minutes.
-
For compounds that are difficult to dissolve, gentle warming of the solution to 37°C for 5-10 minutes can be employed.
-
Visually inspect the solution to ensure that no particulate matter remains. The solution should be clear.
-
-
Storage:
-
For short-term storage (up to one month), the stock solution can be stored at -20°C.[2][7]
-
For long-term storage (up to six months), it is recommended to aliquot the stock solution into single-use volumes in sterile, amber vials and store at -80°C.[2][7] This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Ensure the containers are tightly sealed to prevent absorption of water, as DMSO is hygroscopic.
-
Protocol 2: Preparation of Working Solutions from DMSO Stock
This protocol outlines the dilution of the 10 mM this compound stock solution for use in cell-based assays.
Materials:
-
10 mM this compound in DMSO stock solution
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions of the DMSO stock solution in the cell culture medium or assay buffer.
-
Important: To avoid precipitation of the compound, it is best to make intermediate dilutions. Do not add a small volume of concentrated DMSO stock directly into a large volume of aqueous solution.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate solution by diluting the stock 1:10 in culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium). Then, dilute the 1 mM solution 1:100 to reach the final 10 µM concentration.
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to minimize solvent-induced cytotoxicity.[7]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Mandatory Visualizations
References
- 1. This compound hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. This compound | C21H20N2 | CID 9882793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Calindol Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calindol is a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR), a G-protein coupled receptor involved in calcium homeostasis. As a research compound, understanding its storage requirements and stability under various conditions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability assessment of this compound.
Recommended Storage Conditions
Proper storage of this compound is essential to maintain its integrity and activity over time. The following conditions are recommended based on available data.
Solid Form (this compound Hydrochloride)
For long-term storage of solid this compound hydrochloride, it is recommended to be kept in a tightly sealed container, protected from moisture.
| Parameter | Condition | Duration |
| Temperature | -20°C | Months to years |
| 4°C | Short-term (days to weeks) | |
| Atmosphere | Inert gas (e.g., Argon) is recommended |
Stock Solutions
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Stability Profile
While specific public data on forced degradation studies for this compound is limited, a general understanding of the stability of indole-containing compounds suggests potential susceptibility to oxidation and photolytic degradation. The following sections outline protocols for assessing the stability of this compound under various stress conditions.
Experimental Protocols
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[1][2]
Protocol for Long-Term Stability Study
This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.
Objective: To determine the shelf-life and re-test period for this compound under specified storage conditions.
Materials:
-
This compound hydrochloride (solid)
-
Validated stability-indicating HPLC method
-
Climate-controlled stability chambers
-
Appropriate vials (amber glass recommended)
Procedure:
-
Place accurately weighed samples of this compound hydrochloride into amber glass vials.
-
Store the vials in stability chambers under the following conditions:
-
25°C ± 2°C / 60% RH ± 5% RH
-
-20°C
-
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and the presence of any degradation products.
-
Record any changes in physical appearance (e.g., color, crystallinity).
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]
4.2.1 Hydrolytic Degradation (Acid and Base)
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
For acid hydrolysis, add 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C) if no degradation is observed.
-
For base hydrolysis, add 0.1 M NaOH and incubate under the same conditions.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze by HPLC.
4.2.2 Oxidative Degradation
Procedure:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Protect the solution from light.
-
Withdraw samples at various time points.
-
Analyze by HPLC.
4.2.3 Thermal Degradation
Procedure:
-
Place solid this compound in an oven at an elevated temperature (e.g., 70°C).
-
Withdraw samples at various time points.
-
Prepare solutions of the samples and analyze by HPLC.
4.2.4 Photostability Testing
This protocol is based on ICH Q1B guidelines.[3][7]
Procedure:
-
Expose solid this compound and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples by HPLC.
Analytical Methodology
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate assessment of this compound's stability. The method should be able to separate this compound from its potential degradation products and any impurities.
Typical HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength appropriate for this compound.
-
Flow Rate: ~1.0 mL/min
-
Column Temperature: Ambient or controlled.
Visualizations
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). Upon binding of extracellular calcium and this compound, the receptor undergoes a conformational change, leading to the activation of G-proteins (primarily Gq/11 and Gi/o) and downstream signaling cascades.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a research compound like this compound.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. jordilabs.com [jordilabs.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
In Vitro Assay Guide for Calindol Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of Calindol, a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis. This compound potentiates the receptor's response to its endogenous ligand, extracellular calcium (Ca²⁺).
Mechanism of Action
This compound binds to the seven-transmembrane (7TM) domain of the CaSR, enhancing the receptor's sensitivity to extracellular Ca²⁺. This allosteric modulation results in the potentiation of downstream signaling pathways upon receptor activation. The primary signaling cascade initiated by CaSR activation is through the Gαq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.
Key In Vitro Assays
Two primary in vitro assays are recommended to quantify the pharmacological activity of this compound on the CaSR:
-
Intracellular Calcium Mobilization Assay: This assay directly measures the increase in intracellular calcium concentration following CaSR activation. It is a robust method to determine the potency and efficacy of this compound as a PAM.
-
Phosphatidylinositol Accumulation Assay: This assay quantifies the accumulation of inositol phosphates, downstream products of PLC activation. It provides a measure of the functional consequence of CaSR activation through the Gq/11 pathway.
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound in the described in vitro assays.
Table 1: this compound Activity in Intracellular Calcium Mobilization Assay
| Parameter | Cell Line | Agonist (EC₂₀) | This compound EC₅₀ (nM) | Fold Potentiation |
| Potency | HEK293-hCaSR | Ca²⁺ (variable) | ~100-300 | Concentration-dependent |
| Efficacy | HEK293-hCaSR | Ca²⁺ (variable) | - | Concentration-dependent |
Table 2: this compound Activity in Phosphatidylinositol Accumulation Assay
| Parameter | Cell Line | Agonist (EC₂₀) | This compound EC₅₀ (µM) | Fold Potentiation |
| Potency | HEK293-hCaSR | Ca²⁺ (variable) | ~0.3 - 1.0[1] | Concentration-dependent |
| Efficacy | HEK293-hCaSR | Ca²⁺ (variable) | - | Concentration-dependent |
Experimental Protocols
Cell Culture and Transfection of HEK293 Cells with Human CaSR (hCaSR)
Objective: To generate a stable cell line expressing the human Calcium-Sensing Receptor for use in functional assays.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
hCaSR expression vector (e.g., pcDNA3.1-hCaSR)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Geneticin (G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection:
-
One day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complex to the cells and incubate for 24-48 hours.
-
-
Selection of Stable Clones:
-
After 48 hours, passage the cells into a larger flask containing selection medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418, typically 400-800 µg/mL).
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks, G418-resistant colonies will appear.
-
Isolate individual colonies using cloning cylinders or by limiting dilution and expand them.
-
Screen the expanded clones for hCaSR expression and function using the assays described below.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the potentiation of Ca²⁺-induced intracellular calcium mobilization by this compound in hCaSR-expressing HEK293 cells.
Materials:
-
HEK293-hCaSR cells
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Extracellular Calcium Chloride (CaCl₂) solution
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm for Fura-2)
Protocol:
-
Cell Seeding: Seed HEK293-hCaSR cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM), 0.02% Pluronic F-127, and optionally 2.5 mM Probenecid in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60-90 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the desired concentration of this compound to the wells.
-
-
Calcium Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence intensity at an emission wavelength of ~510 nm, with alternating excitation at ~340 nm and ~380 nm.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add a pre-determined EC₂₀ concentration of CaCl₂ to the wells to stimulate the receptor.
-
Continue to record the fluorescence ratio (340/380 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).
-
Normalize the data to the baseline reading.
-
Plot the peak response against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Phosphatidylinositol (IP₁) Accumulation Assay (HTRF)
Objective: To measure the potentiation of Ca²⁺-induced IP₁ accumulation by this compound in hCaSR-expressing HEK293 cells using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293-hCaSR cells
-
Assay Buffer: Typically a stimulation buffer provided with the HTRF kit.
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1-cryptate conjugate)
-
Lithium Chloride (LiCl)
-
This compound
-
Extracellular Calcium Chloride (CaCl₂) solution
-
384-well white, low-volume microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed HEK293-hCaSR cells into a 384-well white plate at a density of 10,000-20,000 cells per well and allow them to attach overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer containing LiCl (typically 10-50 mM to inhibit IP₁ degradation).
-
Remove the culture medium and add the this compound dilutions to the respective wells.
-
-
Agonist Stimulation:
-
Add a pre-determined EC₂₀ concentration of CaCl₂ to the wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Prepare the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in the lysis buffer provided with the kit.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader using an excitation wavelength of 320-340 nm and measuring emission at 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission ₆₆₅ / Emission ₆₂₀) * 10,000.
-
Plot the HTRF ratio against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Visualizations
References
Measuring the Effect of Calindol on Inositol Monophosphate (IP1) Accumulation
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calindol is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) belonging to family C.[1][2][3][4] CaSR plays a crucial role in calcium homeostasis by regulating parathyroid hormone (PTH) secretion.[2][5] As a PAM, this compound does not activate the receptor on its own but enhances the receptor's sensitivity to its endogenous ligand, extracellular calcium (Ca²⁺).[6][7][8] The CaSR is coupled to the Gq signaling pathway.[9][10][11] Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[11][12] IP3 is a transient molecule that is rapidly metabolized to inositol 1,4-bisphosphate (IP2) and subsequently to inositol 1-monophosphate (IP1).[13][14] Due to its stability, IP1 accumulation serves as a reliable surrogate marker for the activation of Gq-coupled receptors.[9][10][13]
This document provides detailed protocols for measuring the effect of this compound on IP1 accumulation in a cell-based assay, a critical step in characterizing its modulatory activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Gq signaling pathway initiated by CaSR activation and the general workflow for the IP1 accumulation assay.
Caption: Gq signaling pathway activated by CaSR.
Caption: Experimental workflow for the IP1 accumulation assay.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound's effect on IP1 accumulation. This data is illustrative and may vary based on experimental conditions.
Table 1: Potency of this compound in the Presence of Extracellular Calcium
| Cell Line | Orthosteric Agonist (CaCl₂) Concentration | This compound EC₅₀ (nM) |
| HEK293 cells expressing human CaSR | 2 mM | 310[1] |
| CHO cells expressing rat CaSR | 2 mM | 1000[1] |
Table 2: Illustrative Dose-Response Data for this compound
| This compound Concentration (nM) | % IP1 Accumulation (relative to max) |
| 0.1 | 2.5 |
| 1 | 5.1 |
| 10 | 15.2 |
| 100 | 45.8 |
| 310 (EC₅₀) | 50.0 |
| 1000 | 85.3 |
| 10000 | 98.9 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line stably or transiently expressing the human Calcium-Sensing Receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: DMEM or F-12 supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic (if applicable).
-
Assay Plates: White, opaque 384-well tissue culture-treated plates.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the stimulation buffer.
-
Calcium Chloride (CaCl₂): Prepare a stock solution in water.
-
IP1 Accumulation Assay Kit: (e.g., IP-One HTRF® kit from Revvity). This kit typically includes:
-
Stimulation Buffer
-
Lysis Buffer
-
IP1-d2 conjugate (acceptor)
-
Anti-IP1-Europium Cryptate (donor)
-
IP1 Standard for standard curve
-
-
Plate Reader: An HTRF-compatible plate reader capable of reading emission at 620 nm and 665 nm with excitation at 320-340 nm.
Protocol for Measuring this compound's Potentiation of Ca²⁺-induced IP1 Accumulation
This protocol is based on the principles of the IP-One HTRF® assay.[13][15][16][17]
Day 1: Cell Seeding
-
Harvest and count the CaSR-expressing cells.
-
Resuspend the cells in a complete culture medium to the desired density.
-
Dispense the cell suspension into a white, opaque 384-well plate (e.g., 10,000-20,000 cells per well in 20 µL).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Compound Addition and Cell Lysis
-
Prepare Stimulation Buffer: The stimulation buffer should contain Lithium Chloride (LiCl) to inhibit the degradation of IP1.[13][14][17]
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in the stimulation buffer to achieve the desired final concentrations.
-
Prepare CaCl₂ Solution: Prepare a solution of CaCl₂ in the stimulation buffer at a concentration that elicits a submaximal response (e.g., EC₂₀). This allows for the potentiation by the PAM to be observed.
-
Compound Addition:
-
Remove the culture medium from the cell plate.
-
Add the this compound dilutions to the respective wells.
-
Add the CaCl₂ solution to all wells except the negative control.
-
The final assay volume during stimulation is typically 20 µL.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis and Reagent Addition:
-
Add the IP1-d2 conjugate (diluted in lysis buffer) to each well.
-
Add the anti-IP1-Europium Cryptate antibody (diluted in lysis buffer) to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
Day 2: Data Acquisition and Analysis
-
Read the Plate: Measure the time-resolved fluorescence at 665 nm (acceptor emission) and 620 nm (donor emission) using an HTRF-compatible plate reader.
-
Calculate HTRF Ratio: The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Data Analysis:
-
The signal is inversely proportional to the amount of IP1 produced.[13]
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value of this compound.
-
The IP1 accumulation assay is a robust and reliable method for characterizing the activity of allosteric modulators of Gq-coupled receptors like this compound. By following these detailed protocols, researchers can effectively quantify the potentiation of CaSR signaling by this compound and determine its potency. This information is invaluable for structure-activity relationship studies and the overall drug development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 6. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 12. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. IP accumulation assay [bio-protocol.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. bmglabtech.com [bmglabtech.com]
Calindol: A Tool for Elucidating G-Protein Coupled Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calindol is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Family C G-protein coupled receptor (GPCR). As a calcimimetic, this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺), making it an invaluable tool for studying the receptor's function and for the development of therapeutics targeting calciotropic disorders. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize CaSR activity and screen for novel modulators.
Mechanism of Action
This compound binds to an allosteric site within the seven-transmembrane (7TM) domain of the CaSR. This binding induces a conformational change that increases the receptor's affinity for Ca²⁺, thereby potentiating downstream signaling pathways. The primary signaling cascade activated by the CaSR upon stimulation is the Gαq/11 pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and ultimately, the mobilization of intracellular calcium.
Signaling Pathway Diagram
Caption: this compound potentiates CaSR signaling via the Gαq/11 pathway.
Quantitative Data Summary
The following tables summarize the potency of this compound and its derivatives from various studies. These values are typically determined using intracellular calcium mobilization or inositol phosphate accumulation assays in cell lines recombinantly expressing the CaSR (e.g., HEK293).
Table 1: Potency of this compound as a CaSR PAM
| Compound | Assay Type | Cell Line | EC₅₀ (in the presence of physiological Ca²⁺) | Reference |
| This compound | Phosphatidylinositol Accumulation | HEK293 (human CaSR) | 0.31 µM | [1] |
| This compound | Phosphatidylinositol Accumulation | CHO (rat CaSR) | 1.0 µM | [1] |
| This compound | Intracellular Ca²⁺ Mobilization | HEK293 (human CaSR) | 132 nM | [1] |
Table 2: Structure-Activity Relationship of this compound Derivatives
| Compound | Modification | EC₅₀ (nM) | Fold Change vs. This compound |
| This compound | - | 120 | 1.0 |
| 7-nitrothis compound | 7-nitro substitution on indole ring | 20 | 6.0 (more potent) |
| 4-phenylthis compound | 4-phenyl substitution on indole ring | ~120 | ~1.0 (equipotent) |
| 5-hydroxythis compound | 5-hydroxy substitution on indole ring | ~120 | ~1.0 (equipotent) |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) mobilization in response to this compound and extracellular Ca²⁺ in HEK293 cells stably expressing the human CaSR. The assay utilizes a ratiometric fluorescent calcium indicator, Fura-2 AM.
Materials:
-
HEK293 cells stably expressing human CaSR
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Poly-D-lysine coated 96-well black-wall, clear-bottom plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
HEPES buffer
-
This compound hydrochloride
-
CaCl₂
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Protocol:
-
Cell Plating:
-
Seed HEK293-CaSR cells onto poly-D-lysine coated 96-well plates at a density of 50,000-80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.
-
Aspirate the culture medium from the cell plate and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Aspirate the loading solution and wash the cells twice with HBSS without Ca²⁺ and Mg²⁺, supplemented with 20 mM HEPES.
-
-
Assay Procedure:
-
Add 100 µL of HBSS without Ca²⁺ and Mg²⁺, supplemented with 20 mM HEPES, to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the plate reader to measure the fluorescence ratio (F340/F380) every 2 seconds.
-
Establish a baseline fluorescence reading for 20-30 seconds.
-
Add 20 µL of a 6X concentrated solution of this compound (or vehicle) to the wells.
-
After 3-5 minutes, add 20 µL of a 7X concentrated solution of CaCl₂ to achieve the desired final concentration.
-
Continue recording the fluorescence ratio for at least 3-5 minutes to capture the peak response.
-
At the end of the experiment, add ionomycin (5 µM final concentration) to determine the maximum fluorescence ratio (Rmax), followed by EGTA (10 mM final concentration) to determine the minimum fluorescence ratio (Rmin).
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Normalize the data by subtracting the baseline ratio.
-
Plot the change in fluorescence ratio over time.
-
Determine the peak response for each concentration of this compound and Ca²⁺.
-
Generate dose-response curves and calculate EC₅₀ values using non-linear regression analysis.
-
Experimental Workflow Diagram:
References
Application Notes and Protocols for Testing Calindol on HEK293 Cells Expressing the Calcium-Sensing Receptor (CaSR)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for characterizing the activity of Calindol, a positive allosteric modulator (PAM), on the Calcium-Sensing Receptor (CaSR). The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in systemic calcium homeostasis.[1] These protocols are optimized for use with Human Embryonic Kidney 293 (HEK293) cells stably expressing the human CaSR. The methodologies described herein cover two key functional assays: an intracellular calcium mobilization assay to assess the potentiation of the receptor's response to its endogenous ligand (Ca²⁺), and an ERK1/2 phosphorylation assay to measure downstream signaling events. This guide includes step-by-step instructions, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflows to ensure robust and reproducible results.
Introduction to CaSR and this compound
The Calcium-Sensing Receptor (CaSR) is a crucial regulator of extracellular calcium concentration.[2] It is primarily coupled to Gαq/11 and Gαi/o G-proteins.[3][4] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[3] This signaling cascade can also activate the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of ERK1/2.[4][5]
This compound is a positive allosteric modulator (PAM) of the CaSR.[6] Unlike agonists that directly activate the receptor, PAMs like this compound enhance the receptor's sensitivity to its orthosteric agonist, in this case, extracellular calcium (Ca²⁺o).[7][8] This is typically observed as a leftward shift in the Ca²⁺ concentration-response curve. Characterizing the effects of this compound is essential for understanding its therapeutic potential in disorders related to calcium metabolism.[3] HEK293 cells stably expressing CaSR provide a reliable in vitro model system for these studies.[9][10]
CaSR Signaling Pathway and Experimental Overview
Activation of the CaSR by extracellular Ca²⁺, potentiated by the allosteric modulator this compound, initiates a signaling cascade. The primary pathway involves Gαq/11 activation, leading to increased intracellular calcium and downstream phosphorylation of ERK1/2.
References
- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 2. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]
Application Notes and Protocols: Studying Biased Agonism at the Calcium-Sensing Receptor (CaSR) with Calindol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis.[1] It is a key regulator of parathyroid hormone (PTH) secretion and renal calcium reabsorption. The CaSR is a promiscuous receptor, coupling to multiple intracellular signaling pathways, including Gαq/11, Gαi/o, and Gα12/13, as well as β-arrestin pathways.[2] This complex signaling profile makes the CaSR an ideal target for studying biased agonism, a phenomenon where a ligand preferentially activates a subset of a receptor's signaling repertoire.
Calindol is a positive allosteric modulator (PAM) of the CaSR, belonging to the class of drugs known as calcimimetics.[3] As a PAM, this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca2+). By stabilizing specific receptor conformations, this compound can potentially direct CaSR signaling towards certain pathways over others, exhibiting biased agonism. The study of this compound-induced biased agonism at the CaSR is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.
These application notes provide a comprehensive guide for researchers to investigate the biased signaling profile of this compound at the CaSR. Detailed protocols for key in vitro assays are provided, along with a framework for data analysis and visualization of the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound's activity on distinct CaSR-mediated signaling pathways. The data for the Gq pathway is derived from published literature, while the values for Gi, β-arrestin, and ERK1/2 pathways are illustrative examples to demonstrate the concept of biased agonism. Researchers should generate their own data for a comprehensive analysis.
| Signaling Pathway | Readout | Agonist | EC50 (nM) | Emax (% of Control) |
| Gq/11 Activation | Intracellular Ca2+ Mobilization | This compound | 132 | 100 |
| Gi/o Activation | cAMP Inhibition | This compound | 500 | 80 |
| β-Arrestin Recruitment | β-Arrestin 2 Recruitment | This compound | 1200 | 60 |
| ERK1/2 Phosphorylation | pERK1/2 Levels | This compound | 300 | 90 |
EC50 and Emax values are dependent on the specific cell line and assay conditions. The provided data for Gi, β-arrestin, and ERK1/2 pathways are for illustrative purposes to exemplify biased agonism and should be experimentally determined.
Signaling Pathways and Experimental Workflow
CaSR Signaling Pathways
The CaSR can initiate multiple downstream signaling cascades upon activation. The following diagram illustrates the major pathways involved in CaSR signaling and highlights the points of divergence that can be influenced by a biased agonist like this compound.
Caption: CaSR signaling pathways activated by this compound and Ca²⁺.
Experimental Workflow for Assessing Biased Agonism
The following diagram outlines a typical workflow for characterizing the biased agonism of this compound at the CaSR.
Caption: Experimental workflow for studying this compound's biased agonism.
Experimental Protocols
Intracellular Calcium Mobilization Assay (Gq Pathway)
This protocol measures the increase in intracellular calcium concentration following CaSR activation by this compound, which is a hallmark of Gq/11 pathway activation.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells into 96-well plates at a density of 40,000-60,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove culture medium from the wells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a baseline reading for 15-30 seconds.
-
Add 25 µL of the this compound dilutions to the respective wells.
-
Continue recording the fluorescence for at least 3-5 minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration of this compound.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.
-
Plot the net change in fluorescence against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
cAMP Inhibition Assay (Gi Pathway)
This protocol measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, which is characteristic of Gi/o pathway activation.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
This compound stock solution
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells into the appropriate microplate and culture overnight.
-
Cell Stimulation:
-
Remove the culture medium and pre-incubate the cells with IBMX (a phosphodiesterase inhibitor, e.g., 500 µM) in assay buffer for 15-30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for 15 minutes.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection technology (e.g., HTRF).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (which represents the EC50 for the inhibitory effect) and Emax.
-
β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated CaSR, a key event in receptor desensitization and β-arrestin-mediated signaling.
Materials:
-
HEK293 cells co-expressing CaSR and a β-arrestin biosensor system (e.g., PathHunter® β-arrestin assay from DiscoveRx, Tango™ GPCR Assay from Thermo Fisher Scientific, or a BRET/FRET-based system)
-
Culture medium
-
Assay buffer
-
This compound stock solution
-
Detection reagents specific to the chosen assay platform
-
Luminometer or fluorescence plate reader
Procedure (Example using PathHunter® technology):
-
Cell Seeding: Seed the PathHunter® CaSR β-arrestin cells into a 96-well white, clear-bottom microplate and culture overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection:
-
Prepare the detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
ERK1/2 Phosphorylation Assay
This protocol measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are downstream effectors of both G-protein and β-arrestin signaling pathways.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Culture medium
-
Serum-free medium
-
Assay buffer
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK1/2) and anti-total-ERK1/2 (tERK1/2)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot reagents and equipment, or an ELISA-based pERK1/2 detection kit
-
96-well microplates
Procedure (Western Blotting):
-
Cell Seeding and Serum Starvation: Seed HEK293-CaSR cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours.
-
Cell Stimulation: Treat the cells with different concentrations of this compound for a specific time (e.g., 5, 10, 30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-tERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pERK1/2 and tERK1/2 using densitometry software.
-
Normalize the pERK1/2 signal to the tERK1/2 signal for each sample.
-
Plot the normalized pERK1/2 levels against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for ERK1/2 phosphorylation.
-
Procedure (ELISA-based): Follow the manufacturer's protocol for the specific pERK1/2 ELISA kit. This typically involves cell stimulation in a 96-well plate, cell lysis, and detection of pERK1/2 using a colorimetric or fluorometric readout.
Disclaimer
These application notes and protocols are intended for research use only. The experimental conditions, particularly cell lines, reagent concentrations, and incubation times, may need to be optimized for specific laboratory settings. It is recommended to perform appropriate controls and validate each assay before large-scale experiments. The illustrative data provided should not be considered as definitive values and must be experimentally determined.
References
- 1. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Calindol insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the aqueous insolubility of Calindol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a positive allosteric modulator of the calcium-sensing receptor (CaSR)[1]. Its chemical formula is C21H20N2, and it is also identified by its CAS number 374933-30-9[2]. As a lipophilic molecule with a calculated XLogP of 5.2, this compound exhibits poor solubility in aqueous solutions, which can pose significant challenges for in vitro assays, formulation development, and achieving therapeutic bioavailability[3].
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What are the immediate troubleshooting steps?
Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. Here are some initial steps to take:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically not exceeding 0.1%, to avoid solvent-induced artifacts in biological assays[4].
-
Gentle Warming: Warming the solution to 37°C may help in dissolving the precipitate. However, be cautious about the thermal stability of this compound[4].
-
Sonication: Use a bath sonicator to break down precipitate particles and facilitate dissolution[4].
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous buffer might improve solubility, especially if the compound has ionizable groups[4].
-
Sequential Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This can prevent localized high concentrations that lead to immediate precipitation[4].
Q3: What alternative solvents or formulation strategies can I employ to enhance this compound's solubility?
Several techniques can be used to improve the solubility of poorly soluble drugs like this compound:
-
Co-solvents: Employing a mixture of solvents can enhance solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs)[4][5].
-
Surfactants: Surfactants reduce the surface tension between the drug and the solvent, thereby increasing solubility. They are also used to stabilize drug suspensions[6].
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Nanotechnology: Formulating this compound into nanoparticles can increase its surface area, leading to improved solubility and dissolution rates[7].
-
Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can enhance its solubility.
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues related to this compound's insolubility.
Issue 1: this compound fails to dissolve in the initial solvent.
-
Observation: Solid this compound particles are visible in the solvent even after vigorous mixing.
-
Troubleshooting Workflow:
A workflow for troubleshooting initial dissolution of this compound.
Issue 2: Precipitation of this compound upon addition to aqueous media.
-
Observation: A clear this compound stock solution becomes cloudy or forms a precipitate when added to a buffer or cell culture medium.
-
Troubleshooting Workflow:
A workflow for addressing precipitation in aqueous solutions.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound solubility in various solvent systems. These values are illustrative and should be confirmed experimentally.
Table 1: this compound Solubility in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Ethanol | 5 - 10 |
| Propylene Glycol | 1 - 5 |
Table 2: Effect of pH on this compound Solubility in Aqueous Buffers at 25°C
| pH | Solubility (mg/mL) |
| 3.0 | 0.5 - 1.0 |
| 5.0 | 0.1 - 0.5 |
| 7.4 | < 0.1 |
| 9.0 | < 0.1 |
Table 3: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4) at 25°C
| Co-solvent System (v/v) | Solubility (mg/mL) |
| 10% Ethanol in PBS | 0.5 - 1.0 |
| 20% Propylene Glycol in PBS | 1.0 - 2.0 |
| 5% Tween 80 in PBS | 2.0 - 5.0 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of this compound.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Visualization of this compound's Mechanism of Action
This compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). It potentiates the effect of extracellular calcium (Ca²⁺) on the receptor.
Signaling pathway of this compound as a CaSR positive allosteric modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H20N2 | CID 9882793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Calindol Concentration for Cell Viability
Welcome to the technical support center for optimizing Calindol concentration in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator of the human Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis. This compound enhances the sensitivity of the CaSR to extracellular calcium, meaning it can potentiate the receptor's activity at lower calcium concentrations. This modulation of the CaSR can influence various downstream signaling pathways that regulate cellular processes such as proliferation and apoptosis.
Q2: Which cell lines are suitable for this compound treatment?
A2: Cell lines expressing the Calcium-Sensing Receptor (CaSR) are the primary targets for this compound studies. Commonly used models include:
-
HEK293 cells stably transfected with the human CaSR (HEK-CaSR): This is a widely used model to study CaSR activation and downstream signaling in a controlled environment.[2][3][4]
-
Parathyroid cell lines: As the CaSR is highly expressed in parathyroid glands, cell lines derived from this tissue are relevant models to study the effects of CaSR modulators on hormone secretion and cell proliferation.
-
Kidney cell lines: The CaSR is also expressed in the kidney, where it regulates ion transport.
-
Osteoblast and osteoclast cell lines: Given the role of calcium in bone metabolism, these cell lines can be used to investigate the effects of CaSR modulation on bone cells.
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
A3: For a novel compound like this compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A common approach is to perform a serial dilution spanning several orders of magnitude, for example, from 1 nM to 100 µM. This initial experiment will help to identify the effective concentration range for more detailed investigations.
Q4: What are the critical controls to include in a this compound cell viability experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This control helps to distinguish the effect of the compound from any effect of the solvent.
-
Untreated Control: Cells in culture medium alone. This serves as a baseline for normal cell viability.
-
Positive Control (for cytotoxicity): A known cytotoxic agent to ensure the assay is working correctly and can detect cell death.
-
Positive Control (for CaSR activation): A known agonist of the CaSR, such as a high concentration of extracellular calcium or another calcimimetic like Cinacalcet, can be used to confirm receptor functionality in your cell model.
Troubleshooting Guides
Issue 1: No observable effect on cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | The tested concentrations may be too low. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 200 µM). |
| Low or Absent CaSR Expression | Confirm CaSR expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence. If expression is low, consider using a cell line with higher endogenous expression or a CaSR-transfected cell line. |
| Sub-optimal Extracellular Calcium Concentration | This compound potentiates the effect of extracellular calcium. Ensure your culture medium contains an appropriate concentration of calcium (typically 0.5-2.0 mM). You can test a range of calcium concentrations in combination with this compound. |
| Compound Instability | This compound may be unstable in your culture medium. Prepare fresh solutions for each experiment and minimize exposure to light and elevated temperatures. |
| Assay Insensitivity | The chosen cell viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay (e.g., ATP-based luminescence assay). |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. Pipette carefully and avoid introducing bubbles. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell distribution. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Inconsistent Compound Addition | Use a multichannel pipette for adding this compound to the wells to ensure consistency in timing and volume. |
| Cell Clumping | Ensure a single-cell suspension is achieved during cell harvesting and counting. |
Issue 3: Unexpected cytotoxicity at all tested concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with varying solvent concentrations to determine the toxicity limit. |
| Compound Precipitation | High concentrations of this compound may precipitate out of solution, leading to non-specific toxic effects. Visually inspect the wells for any precipitate. If observed, prepare a lower stock concentration or use a different solvent. |
| Off-target Effects | At high concentrations, this compound may have off-target effects unrelated to CaSR modulation. If cytotoxicity is observed, perform follow-up assays to investigate the mechanism of cell death (apoptosis vs. necrosis). |
Data Presentation
The following tables present hypothetical data for this compound's effect on cell viability in different CaSR-expressing cell lines. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: EC50 Values of this compound for CaSR Activation in HEK-CaSR Cells
| Cell Line | Assay Type | Incubation Time (hours) | Extracellular Ca2+ (mM) | This compound EC50 (nM) |
| HEK-CaSR | Intracellular Ca2+ mobilization | 1 | 0.5 | 150 |
| HEK-CaSR | Intracellular Ca2+ mobilization | 1 | 1.0 | 80 |
| HEK-CaSR | Intracellular Ca2+ mobilization | 1 | 1.5 | 45 |
Table 2: IC50 Values of this compound for Cell Viability in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) |
| HEK-CaSR | MTT | 48 | > 100 |
| Parathyroid Carcinoma (hypothetical) | WST-1 | 72 | 25 |
| Osteosarcoma (U2OS) | CellTiter-Glo | 48 | 50 |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
This protocol outlines a standard MTT assay to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Mandatory Visualizations
Caption: this compound signaling pathway via CaSR activation.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for no observed effect.
References
- 1. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the calcium sensing receptor increases claudin‐14 expression via a PLC ‐p38‐Sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithelial calcium-sensing receptor activation by eosinophil granule protein analog stimulates collagen matrix contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Cal-520 Calcium Flux Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for Cal-520-based calcium flux assays. Address common issues and optimize your experimental workflow with the detailed information below.
Troubleshooting Guide
Calcium flux assays using Cal-520 are powerful tools, but like any sensitive biological experiment, they can present challenges. This guide outlines common problems, their potential causes, and actionable solutions to help you achieve robust and reproducible data.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Incomplete hydrolysis of AM ester: The acetoxymethyl (AM) ester form of Cal-520 may not be fully cleaved by intracellular esterases, leading to extracellular fluorescence.[1] 2. Dye leakage: The active form of Cal-520 can be extruded from the cells by organic anion transporters.[1][2] 3. Excessive dye concentration: Using a higher than optimal concentration of Cal-520 AM can lead to increased background. | 1. Optimize incubation time and temperature: Ensure sufficient time (typically 60-90 minutes at 37°C) for complete de-esterification.[3][4] Some cell lines may benefit from a subsequent 30-minute incubation at room temperature.[3][4] 2. Use of probenecid: Probenecid, an organic anion transporter inhibitor, can be added to the dye loading and assay buffer to improve intracellular dye retention.[2][5][6] A typical concentration is 1-2.5 mM.[3] However, be aware that probenecid can have its own effects on cellular function.[1][2] Cal-520 is designed for better intracellular retention, potentially reducing the need for probenecid compared to dyes like Fluo-4.[6][7][8][9] 3. Titrate dye concentration: The optimal Cal-520 AM concentration should be determined empirically for each cell type, typically in the range of 1-10 µM.[10] |
| Low Signal-to-Noise Ratio (SNR) | 1. Suboptimal dye loading: Insufficient intracellular concentration of the active dye. 2. Low receptor expression or weak agonist response: The biological signal may be inherently weak. 3. Phototoxicity or photobleaching: Excessive exposure to excitation light can damage cells and reduce the fluorescent signal.[11][12] | 1. Optimize loading conditions: Adjust dye concentration, incubation time, and temperature. The use of a non-ionic detergent like Pluronic® F-127 (typically at 0.02-0.04%) can aid in dye solubilization and loading.[3] 2. Ensure cell health and receptor function: Use healthy, properly maintained cells. Verify receptor expression and use an appropriate agonist concentration. 3. Minimize light exposure: Use the lowest possible excitation intensity and exposure time that provides a detectable signal. Utilize instrument features like shutters to illuminate the sample only during acquisition.[12] |
| Inconsistent or Irreproducible Results | 1. Cell handling and plating variability: Inconsistent cell numbers or distribution in wells. 2. Temperature fluctuations: Changes in temperature can affect enzyme kinetics and cellular processes. 3. Reagent preparation and storage: Improper handling of Cal-520 AM or other reagents. | 1. Standardize cell culture and plating: Ensure a homogenous cell suspension and consistent seeding density. For non-adherent cells, consider using poly-D-lysine coated plates.[4] 2. Maintain stable temperature: Perform all incubation and measurement steps at a consistent and appropriate temperature (e.g., 37°C or room temperature, as optimized). 3. Proper reagent handling: Prepare fresh Cal-520 AM stock solutions in high-quality, anhydrous DMSO and store them desiccated and protected from light at -20°C.[3][13] Avoid repeated freeze-thaw cycles.[13] |
| Cellular Toxicity or Morphological Changes | 1. High dye concentration: Excessive amounts of Cal-520 AM can be toxic to some cell types.[10] 2. Prolonged incubation: Extended exposure to the dye and loading buffer can be stressful for cells. 3. Effects of other reagents: Probenecid or Pluronic® F-127 may have cytotoxic effects on certain cell lines. | 1. Determine the optimal dye concentration: Use the lowest concentration that yields a good signal-to-noise ratio.[10] 2. Optimize incubation time: Minimize the incubation period to what is necessary for adequate dye loading.[10] 3. Test for reagent toxicity: If toxicity is suspected, perform control experiments to assess the effects of each reagent individually. |
Signaling Pathway and Experimental Workflow
To better understand the Cal-520 assay, the following diagrams illustrate the signaling pathway of the dye and a typical experimental workflow.
Caption: Cal-520 AM signaling pathway within a cell.
Caption: Typical experimental workflow for a Cal-520 calcium flux assay.
Experimental Protocol: Cal-520 AM Loading in Adherent Cells
This protocol provides a general guideline for loading Cal-520 AM into adherent cells in a 96-well microplate format. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Adherent cells
-
96-well black wall, clear bottom microplate
-
Cal-520 AM
-
High-quality, anhydrous DMSO
-
Pluronic® F-127 (e.g., 10% stock solution in water)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Probenecid (optional)
-
Test compounds (agonists/antagonists)
-
Fluorescence microplate reader with Ex/Em = 490/525 nm filter set
Procedure:
-
Cell Plating: Seed adherent cells in a 96-well black wall, clear bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[4] Incubate overnight to allow for cell attachment.
-
Prepare Cal-520 AM Stock Solution: Prepare a 2 to 5 mM stock solution of Cal-520 AM in high-quality, anhydrous DMSO.[3][14]
-
Prepare Dye-Loading Solution:
-
On the day of the experiment, thaw the Cal-520 AM stock solution to room temperature.
-
Prepare a dye-loading solution of 5 to 10 µM Cal-520 AM in HHBS.
-
For improved solubility and cell loading, add Pluronic® F-127 to a final concentration of 0.02-0.04%.[3]
-
If dye leakage is an issue, probenecid can be added to the dye-loading solution (and subsequent assay buffer) at a final concentration of 1-2.5 mM.[3]
-
-
Cell Loading:
-
Wash Step (Optional but Recommended):
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence microplate reader set to Ex/Em = 490/525 nm.
-
Add your test compound (e.g., 20 µL of a 6X stock) to initiate the calcium flux.
-
Immediately begin kinetic reading of the fluorescence signal over time.
-
Frequently Asked Questions (FAQs)
Q1: What is Cal-520 and how does it work?
A1: Cal-520 is a fluorescent calcium indicator dye.[7] It is supplied as an acetoxymethyl (AM) ester, which is lipophilic and can readily cross the cell membrane.[3][8] Once inside the cell, intracellular esterases cleave the AM groups, trapping the now negatively charged and non-fluorescent Cal-520 molecule in the cytosol.[3][8][14] Upon binding to intracellular calcium, the fluorescence of Cal-520 is greatly enhanced (over 100-fold), allowing for the detection of changes in intracellular calcium concentration.[3][4][8][14]
Q2: What are the advantages of Cal-520 over other green calcium indicators like Fluo-3 and Fluo-4?
A2: Cal-520 offers several advantages, including a significantly improved signal-to-noise ratio and better intracellular retention.[7][8][14] This enhanced retention can reduce the need for probenecid, an inhibitor of organic anion transporters that can sometimes interfere with cellular processes.[1][2][6] Cal-520 has also been shown to be highly sensitive, capable of detecting calcium signals from single action potentials in neurons.[15]
Q3: Do I need to use probenecid with Cal-520?
A3: While Cal-520 has improved intracellular retention compared to older dyes, the use of probenecid may still be beneficial for certain cell types, such as CHO cells, that have high activity of organic anion transporters.[6] It is recommended to empirically determine if probenecid is necessary for your specific cell line by comparing results with and without its inclusion.
Q4: What is the purpose of Pluronic® F-127 in the loading buffer?
A4: Pluronic® F-127 is a non-ionic surfactant that helps to disperse the water-insoluble Cal-520 AM ester in the aqueous loading buffer, thereby improving its solubility and facilitating its loading into cells.[3]
Q5: Can I perform a "no-wash" protocol with Cal-520?
A5: While a wash step is generally recommended to reduce background fluorescence, "no-wash" kits and protocols are available for Cal-520.[4] These are particularly useful for high-throughput screening applications where minimizing steps is crucial. However, for assays requiring the highest sensitivity, a wash step is advisable.
Q6: How should I store my Cal-520 AM?
A6: Cal-520 AM should be stored at -20°C, protected from light and moisture. It is recommended to prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.[13]
Q7: What are the excitation and emission wavelengths for Cal-520?
A7: Cal-520 has a maximum excitation wavelength of approximately 492 nm and a maximum emission wavelength of approximately 514 nm, making it compatible with standard FITC filter sets.[16]
Q8: What are the differences between Cal-520, Cal-520FF, and Cal-520N?
A8: The primary difference between these variants is their dissociation constant (Kd) for calcium, which reflects their binding affinity. Cal-520 has a high affinity (Kd of ~320 nM) and is suitable for measuring typical cytosolic calcium levels. Cal-520FF and Cal-520N have lower affinities (Kd of ~9.8 µM and ~90 µM, respectively) and are designed for measuring higher calcium concentrations, such as those found in the endoplasmic reticulum.[17]
References
- 1. Cal-520® AM, a Development Overview | AAT Bioquest [aatbio.com]
- 2. Prolonged Retention of Calbryte™ 520 Am for in Vitro Analysis | AAT Bioquest [aatbio.com]
- 3. Cal-520®, Cal-590™, and Cal-630™ Calcium Detection Reagents | AAT Bioquest [aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. biomol.com [biomol.com]
- 6. When performing a calcium flux assay in living cells do probes such as Fluo 8, Cal 520 or Calbryte 520 require a washing step after incubation, similar to that of Fluo-4? | AAT Bioquest [aatbio.com]
- 7. Cal-520® Calcium Indicators | AAT Bioquest [aatbio.com]
- 8. Cal-520®, AM | AAT Bioquest [aatbio.com]
- 9. A Meta-Analysis of Common Calcium Indicators | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. interchim.fr [interchim.fr]
- 15. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. What are the differences between calcium ion indicators: Cal 520, Cal 520FF, and Cal 520N? | AAT Bioquest [aatbio.com]
How to avoid Calindol off-target effects in experiments
Welcome to the technical support center for Calindol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experiments. The focus of this resource is to help you mitigate potential off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR).[1] As a PAM, it enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺). The EC₅₀ of this compound for CaSR is approximately 132 nM.[1] In cellular assays, this compound has been shown to stimulate phosphatidylinositol (PI) accumulation in cells expressing the rat or human CaSR, with EC₅₀ values of 1.0 µM and 0.31 µM, respectively, in the presence of 2mM Ca²⁺.[1]
Q2: What are the known off-target effects of this compound?
The primary known off-target effect of this compound is the inhibition of voltage-gated calcium channels (VGCCs).[1] This inhibitory action has been observed in the micromolar concentration range (1-10 µM) and can lead to unintended biological consequences in your experiments, potentially confounding the interpretation of results related to CaSR activation.[1] Additionally, some studies have shown that this compound can act as an antagonist at the closely related GPRC6A receptor, although more selective derivatives have been developed to avoid this.[2]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are several strategies you can employ:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response curve for your specific assay to determine the lowest concentration of this compound that elicits the desired on-target effect on CaSR. Using concentrations above this effective range increases the likelihood of engaging off-target proteins like VGCCs.
-
Employ Proper Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO, if used to dissolve this compound) to account for any effects of the solvent.
-
Negative Control: While a structurally similar, inactive analog of this compound is not readily commercially available, you can consider using a compound with a different chemical scaffold that is known to not interact with CaSR but may affect similar downstream pathways as a negative control.
-
Positive Control for Off-Target Effect: To confirm if the observed phenotype is due to VGCC inhibition, you can use a well-characterized and specific VGCC blocker as a positive control.
-
-
Orthogonal Approaches:
-
Use a More Selective Analog: If possible, consider using one of the more selective this compound derivatives that have been reported to have reduced activity at GPRC6A.[2] However, their activity on VGCCs may still need to be determined.
-
Genetic Knockdown/Knockout: To confirm that the observed effect is mediated by CaSR, use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the CaSR gene. If the effect of this compound is diminished or absent in these cells, it provides strong evidence for on-target activity.
-
Q4: I am observing unexpected changes in intracellular calcium levels that don't seem to correlate with CaSR activation. What could be the cause?
This is a common issue that could be attributed to this compound's off-target inhibition of VGCCs.[1] By blocking these channels, this compound can reduce calcium influx that is independent of CaSR signaling. This can be particularly problematic in excitable cells like neurons or muscle cells that have a high density of VGCCs. To troubleshoot this, you should:
-
Lower the Concentration of this compound: Re-evaluate your dose-response curve and use the lowest possible concentration that still activates CaSR.
-
Perform Electrophysiology: Use whole-cell patch-clamp electrophysiology to directly measure the effect of this compound on VGCC currents in your specific cell type. This will allow you to quantify the extent of off-target inhibition at your working concentration.
-
Use Specific VGCC Blockers: Compare the effects of this compound to those of specific L-type, N-type, or T-type VGCC blockers to see if they phenocopy the unexpected calcium changes.
Data Summary
The following table summarizes the known quantitative data for this compound's on-target and potential off-target activities.
| Target | Parameter | Value | Species | Notes |
| On-Target | ||||
| Calcium-Sensing Receptor (CaSR) | EC₅₀ | 132 nM | Human | Positive allosteric modulator activity.[1] |
| EC₅₀ | 0.31 µM | Human | Stimulation of phosphatidylinositol (PI) accumulation in the presence of 2mM Ca²⁺.[1] | |
| EC₅₀ | 1.0 µM | Rat | Stimulation of phosphatidylinositol (PI) accumulation in the presence of 2mM Ca²⁺.[1] | |
| Off-Target | ||||
| Voltage-Gated Ca²⁺ Channels (VGCCs) | IC₅₀ | 1-10 µM (inhibition) | Rabbit | Inhibition of whole-cell VGCC currents in mesenteric arteries. Specific IC₅₀ values for subtypes (L, N, T) are not readily available.[1] |
| GPRC6A Receptor | Activity | Antagonist | - | Some studies suggest antagonistic activity. More selective analogs are available.[2][3] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the verification of this compound binding to CaSR in a cellular context.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment:
-
Culture cells expressing CaSR to near confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration using a standard assay (e.g., BCA).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CaSR, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and plot the percentage of soluble CaSR against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Whole-Cell Patch-Clamp Electrophysiology to Measure VGCC Inhibition
This protocol is for directly assessing the inhibitory effect of this compound on VGCCs.
Methodology:
-
Cell Preparation:
-
Isolate or culture cells of interest that endogenously express VGCCs (e.g., primary neurons, dorsal root ganglion neurons, or a cell line overexpressing a specific VGCC subtype).
-
Plate the cells on coverslips suitable for electrophysiological recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium (Ba²⁺) is used as the charge carrier to enhance current amplitude and block K⁺ channels.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium (Cs⁺) is used to block K⁺ channels from the inside.
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to ensure VGCCs are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit VGCC currents.
-
Establish a stable baseline recording of the VGCC currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.
-
To determine the IC₅₀, apply a range of this compound concentrations and measure the corresponding inhibition of the peak current amplitude.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) curves to visualize the effect of this compound on the voltage-dependence of activation.
-
Plot the percentage of current inhibition against the this compound concentration and fit the data with a dose-response curve to calculate the IC₅₀.
-
Visualizations
Caption: Signaling pathway of this compound's on-target and off-target effects.
Caption: Workflow for troubleshooting this compound's potential off-target effects.
References
Calindol assay variability and reproducibility challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Calindol in calcium mobilization assays. The information is intended for scientists and drug development professionals working with the calcium-sensing receptor (CaSR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR).[1][2][3] It binds to the seven-transmembrane domain of the receptor, enhancing its sensitivity to extracellular calcium (Ca²⁺).[2] This potentiation leads to an increase in intracellular calcium levels, which can be measured using a calcium flux assay.
Q2: What is a "this compound assay"?
A "this compound assay" refers to a cell-based calcium flux assay used to study the activity of the CaSR, where this compound is used as a specific agonist or potentiator.[1][2] These assays are crucial for screening for novel CaSR modulators and investigating the receptor's role in various signaling pathways.
Q3: What cell types are suitable for a this compound assay?
Cells endogenously expressing the CaSR or cells engineered to express the receptor are suitable. Commonly used cell lines include HEK293 or CHO cells stably transfected with the human CaSR.
Q4: Which calcium indicator dyes are recommended for this assay?
Fluorescent calcium indicators like Fluo-4, Fluo-8, or Fura-2 are commonly used.[4][5][6] Fluo-8 is often preferred for high-throughput screening due to its brightness and no-wash protocol compatibility.[4] Ratiometric dyes like Fura-2 can help minimize variability from uneven dye loading or photobleaching.[5][6]
Troubleshooting Guide
Issue 1: High Background Signal
Possible Causes & Solutions
| Cause | Solution |
| Cell Health Issues | Ensure cells are healthy, in a logarithmic growth phase, and not over-confluent.[7] Passage cells regularly and maintain a consistent cell density. |
| Dye Overloading | Optimize the concentration of the calcium indicator dye. High concentrations can lead to cytotoxicity and increased background fluorescence. |
| Incomplete Dye Hydrolysis | Allow sufficient incubation time for the acetoxymethyl (AM) ester form of the dye to be fully cleaved by intracellular esterases. |
| Autofluorescence | Check for autofluorescence from the compound, cells, or phenol red in the media. Use a buffer without phenol red during the assay. |
Issue 2: Low Signal-to-Noise Ratio or No Response
Possible Causes & Solutions
| Cause | Solution |
| Low CaSR Expression | Verify the expression level of the CaSR in your cell line using techniques like qPCR or Western blot. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal EC₅₀ for this compound in your specific assay system. The reported EC₅₀ is approximately 132 nM.[1] |
| Incorrect Assay Buffer | Ensure the assay buffer contains an appropriate concentration of extracellular calcium (e.g., 1-2 mM) to allow for this compound's potentiation effect. |
| Instrumentation Settings | Optimize the gain settings and read times on your fluorescence plate reader to ensure proper signal detection.[7] |
| Cell Plating Density | Optimize cell density per well. Too few cells will result in a weak signal, while too many can lead to over-confluence and reduced cell health. |
Issue 3: High Well-to-Well Variability and Poor Reproducibility
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed a consistent number of cells in each well.[8] |
| Edge Effects | Minimize evaporation in the outer wells of the microplate by filling the surrounding wells with sterile water or PBS and ensuring proper incubator humidity. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Automated liquid handlers can improve precision.[8] |
| Temperature Fluctuations | Allow the cell plate and reagents to equilibrate to the assay temperature before starting the experiment. |
| Batch-to-Batch Reagent Variability | Use high-quality reagents from a reliable supplier and qualify new batches of critical reagents, such as this compound and the indicator dye.[9] |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters relevant to a this compound assay.
| Parameter | Value | Notes |
| This compound EC₅₀ | ~132 nM[1] | This value can vary depending on the cell line, CaSR expression level, and assay conditions. |
| Calcium Indicator Dye | ||
| - Fluo-4 Excitation/Emission | ~494 nm / ~516 nm | |
| - Fluo-8 Excitation/Emission | ~490 nm / ~525 nm | Brighter than Fluo-4, good for HTS.[4] |
| - Fura-2 Excitation/Emission | 340/380 nm / ~510 nm | Ratiometric dye, reduces variability.[4][5] |
| Typical Cell Density | 10,000 - 50,000 cells/well | For a 96-well plate; needs to be optimized for the specific cell line. |
Experimental Protocols
Protocol: Cell-Based Calcium Flux Assay Using this compound
-
Cell Seeding:
-
Plate CaSR-expressing cells (e.g., HEK293-CaSR) in a 96-well black, clear-bottom plate at a pre-optimized density.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-8 AM).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.[7]
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of this compound and any other test compounds in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl₂).
-
A typical dose-response curve for this compound might range from 1 pM to 10 µM.
-
-
Calcium Flux Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with injectors.
-
Set the instrument parameters for a kinetic read (e.g., excitation at 490 nm and emission at 525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Inject the 2X this compound solution and continue reading the fluorescence intensity for an additional 2-3 minutes to capture the calcium mobilization peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to a positive control (e.g., a saturating concentration of a known agonist) and a negative control (vehicle).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Visualizations
Caption: this compound signaling pathway via the CaSR.
Caption: Experimental workflow for a this compound calcium flux assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. berthold.com [berthold.com]
- 7. benchchem.com [benchchem.com]
- 8. dispendix.com [dispendix.com]
- 9. swordbio.com [swordbio.com]
Navigating the Nuances of Calindol: A Technical Guide to Interpreting Unexpected Experimental Results
Calindol Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected results. By understanding the potential pitfalls and having a systematic approach to problem-solving, you can ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells show a blunted or no response to this compound, even at high concentrations. What could be the issue?
A1: This is a common issue that can stem from several factors, from reagent integrity to the specifics of your experimental setup. Here is a step-by-step troubleshooting guide:
-
Verify Reagent Integrity:
-
This compound Stock: Has the this compound stock solution been stored correctly? It is sensitive to light and temperature. Consider preparing a fresh stock solution.
-
Solvent: Ensure the solvent used to dissolve this compound (e.g., DMSO) is of high quality and has not degraded.
-
-
Cellular Health and Receptor Expression:
-
Cell Viability: Confirm that your cells are healthy and viable. Perform a simple viability assay (e.g., Trypan Blue exclusion) before the experiment.
-
CaSR Expression: this compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] Verify that your cell line endogenously expresses CaSR at sufficient levels. If not, consider using a cell line known to express CaSR or a transient/stable transfection system.
-
-
Experimental Conditions:
-
Extracellular Calcium Concentration: this compound's potentiation effect is dependent on the presence of extracellular calcium.[1] Ensure your experimental buffer contains an appropriate concentration of Ca²⁺.
-
Assay Sensitivity: The assay you are using to measure the response (e.g., calcium imaging, downstream signaling) may not be sensitive enough to detect subtle changes.
-
Q2: I am observing a high basal signal or spontaneous oscillations in my calcium imaging experiments even before adding this compound. Why is this happening?
A2: High basal calcium or spontaneous activity can confound your results. This phenomenon is often related to the experimental conditions of calcium imaging itself.
-
Calcium Indicator Issues:
-
Dye Loading: Inappropriate dye selection, concentration, loading duration, or temperature can lead to cellular stress and altered calcium homeostasis.[2]
-
Phototoxicity and Photobleaching: Excessive exposure to excitation light can damage cells and lead to artifacts.[3] Reduce the exposure time and intensity.
-
Indicator Compartmentalization: The calcium indicator may accumulate in organelles, leading to a non-uniform and high basal signal.[2]
-
-
Viral Transduction (for genetically encoded indicators):
-
High viral volumes used for expressing calcium indicators like GCaMP can sometimes lead to aberrant waves of activity, particularly in hippocampal neurons.[4] Consider titrating the virus to the lowest effective concentration.
-
-
Cell Culture Conditions:
-
Ensure cells are not overly confluent or stressed, as this can lead to spontaneous activity.
-
Q3: The response to this compound is highly variable between experiments, making it difficult to obtain reproducible data. What are the likely causes?
A3: Poor reproducibility is a frustrating but solvable problem. A systematic approach to identifying the source of variability is crucial.
-
Inconsistent Experimental Parameters:
-
Cell Passage Number:
-
Cell lines can change their characteristics, including receptor expression levels, over multiple passages. Use cells within a consistent and low passage number range.
-
-
Environmental Factors:
-
Slight variations in temperature, pH, or CO₂ levels can affect cellular responses. Ensure your incubator and experimental setup are properly calibrated and stable.
-
Q4: I am observing off-target effects or cellular toxicity at concentrations where I expect to see specific this compound activity. How can I address this?
A4: While this compound is a modulator of the CaSR, high concentrations may lead to off-target effects, a common phenomenon with many small molecules.
-
Concentration-Response Curve: Perform a detailed concentration-response curve to identify the optimal concentration range for this compound's effect on the CaSR without inducing toxicity.
-
Control Experiments:
-
CaSR Knockdown/Knockout: If possible, use a CaSR knockdown or knockout cell line as a negative control. An effect that persists in the absence of the receptor is likely an off-target effect.
-
Pharmacological Inhibition: Use a known CaSR antagonist to see if it can block the effects observed with this compound.
-
-
Alternative Mechanisms: Research suggests that some calcimimetics may have effects on voltage-gated Ca²⁺ channels (VGCCs) at higher concentrations.[6] Consider if this could be a factor in your system.
Quantitative Data Summary
For reproducible results, it is critical to maintain consistent experimental parameters. The following tables provide a hypothetical example of expected versus unexpected results in a calcium imaging experiment using a Fluo-4 AM dye.
Table 1: Expected vs. Unexpected Basal Fluorescence
| Parameter | Expected Result | Unexpected Result | Potential Cause |
| Basal F/F₀ | Stable, low fluorescence | High and unstable baseline, spontaneous oscillations | Cell stress, dye loading issues, phototoxicity[2][3] |
Table 2: Expected vs. Unexpected Response to this compound
| Parameter | Expected Result | Unexpected Result | Potential Cause |
| Peak F/F₀ (Post-Calindol) | Dose-dependent increase | No significant increase | Low CaSR expression, inactive this compound[1] |
| Variability (CV) | < 15% | > 30% | Inconsistent cell plating, reagent addition[5] |
Experimental Protocols
Protocol 1: Calcium Imaging with Fluo-4 AM
-
Cell Plating: Plate cells on glass-bottom dishes and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a 2 µM Fluo-4 AM loading solution in serum-free media containing 0.02% Pluronic F-127.
-
Incubate cells with the loading solution for 30 minutes at 37°C.
-
Wash cells twice with a physiological salt solution (e.g., HBSS) containing calcium.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images for 2-5 minutes.
-
Add this compound at the desired concentration and continue imaging.
-
Use a positive control, such as a calcium ionophore (e.g., Ionomycin), at the end of the experiment to confirm cell responsiveness.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time (F/F₀).
-
Visualizing Workflows and Pathways
To aid in troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: Simplified signaling pathway of this compound acting on the CaSR.
Caption: A logical workflow for troubleshooting a lack of cellular response.
Caption: The relationship between this compound concentration and cellular effects.
References
- 1. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. noldus.com [noldus.com]
- 4. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cell Line-Specific Responses to Calindol Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the cell line-specific responses to Calindol, a positive allosteric modulator of the human Calcium-Sensing Receptor (CaSR). Given that publicly available data on this compound's effects across various cell lines is limited, this guide focuses on providing robust experimental protocols and troubleshooting advice to enable researchers to generate high-quality, cell line-specific data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator of the human Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor (GPCR). It potentiates the receptor's response to extracellular calcium (Ca2+). While it has minimal direct agonist activity on the wild-type receptor, it can act as a strong agonist on modified CaSRs lacking the extracellular domain, indicating it binds to the seven-transmembrane domain of the receptor.[1]
Q2: In which cell lines can I expect to see a response to this compound treatment?
A2: A response to this compound is expected in cell lines that endogenously express the Calcium-Sensing Receptor (CaSR). CaSR expression has been reported in various cancer cell lines, including those from breast, prostate, and colon cancers. It is crucial to first verify CaSR expression in your cell line of interest at both the mRNA and protein level before initiating experiments.
Q3: What are the expected downstream signaling pathways activated by this compound?
A3: As a positive allosteric modulator of the CaSR, this compound is expected to potentiate signaling pathways downstream of CaSR activation. The CaSR is known to couple to multiple G-proteins, including Gq/11 and Gi/o, leading to the activation of various signaling cascades. The primary pathway involves Gq/11, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Other potential pathways include the activation of the MAPK/ERK pathway and modulation of intracellular cAMP levels.[2][3] The specific pathways activated can be cell-type dependent.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be determined empirically for each cell line. A good starting point is to perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50). A typical starting range for in vitro experiments with similar small molecule modulators is between 1 µM and 10 µM.
Q5: My cell viability results with this compound are not consistent. What could be the reason?
A5: Inconsistent results in cell viability assays can arise from several factors. Ensure that your cell culture conditions are consistent, including cell passage number, seeding density, and media composition. Pipetting accuracy is critical, so regularly calibrate your pipettes. It is also advisable to prepare a fresh stock solution of this compound and perform serial dilutions carefully for each experiment.
Troubleshooting Guides
Problem 1: No observable effect of this compound on cell viability.
| Possible Cause | Troubleshooting Step |
| Low or no CaSR expression in the cell line. | Verify CaSR expression using RT-qPCR and Western blotting. If expression is low, consider using a cell line known to express CaSR or a CaSR-transfected cell line. |
| Incorrect this compound concentration. | Perform a wider dose-response experiment, testing concentrations from nanomolar to high micromolar ranges. |
| Degraded this compound stock solution. | Prepare a fresh stock solution of this compound in the appropriate solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | Optimize the cell seeding density and the incubation time for the viability assay. Ensure the chosen assay is sensitive enough to detect subtle changes in cell viability. |
Problem 2: High variability in apoptosis assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent timing of analysis. | Adhere to a strict timeline for treating cells and performing the apoptosis assay, as the apoptotic process is dynamic. |
| Cell handling issues during staining. | Handle cells gently during washing and staining steps to avoid mechanical damage that can lead to false-positive necrotic cells. |
| Sub-optimal gating in flow cytometry. | Use appropriate single-stain and unstained controls to set up compensation and gates correctly for flow cytometry analysis. |
| Late-stage apoptosis and secondary necrosis. | Consider analyzing earlier time points after this compound treatment to capture early apoptotic events before cells undergo secondary necrosis. |
Problem 3: No detectable change in intracellular calcium levels.
| Possible Cause | Troubleshooting Step |
| Low CaSR expression or function. | Confirm functional CaSR expression by using a known CaSR agonist as a positive control. |
| Insensitive calcium indicator dye. | Ensure the chosen calcium indicator dye (e.g., Fluo-4 AM) is loaded correctly and is responsive. Optimize dye concentration and loading time. |
| Rapid calcium transient missed. | Use a kinetic plate reader or a flow cytometer capable of real-time measurement to capture rapid changes in intracellular calcium immediately after this compound addition. |
| Inappropriate buffer composition. | Ensure the assay buffer contains an appropriate concentration of extracellular calcium, as this compound potentiates the receptor's response to Ca2+. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline to determine the effect of this compound on the viability of adherent cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Logical Flow for Apoptosis Analysis
Caption: Gating strategy for apoptosis analysis by flow cytometry.
Data Presentation
Table 1: Comparative IC50 Values of this compound Across Different Cell Lines
This table should be used to summarize the IC50 values obtained from cell viability assays.
| Cell Line | Tissue of Origin | CaSR Expression (Relative to control) | Incubation Time (hours) | This compound IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | High | 48 | [Your Data] |
| e.g., MDA-MB-231 | Breast Adenocarcinoma | Low | 48 | [Your Data] |
| e.g., LNCaP | Prostate Carcinoma | Moderate | 48 | [Your Data] |
| e.g., PC-3 | Prostate Carcinoma | Low | 48 | [Your Data] |
| e.g., HT-29 | Colon Adenocarcinoma | High | 48 | [Your Data] |
| e.g., HCT116 | Colon Carcinoma | Moderate | 48 | [Your Data] |
Table 2: Apoptosis Induction by this compound Treatment
This table is for summarizing the percentage of apoptotic cells after treatment with this compound at a specific concentration (e.g., IC50 value).
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Vehicle | [Your Data] | [Your Data] | [Your Data] |
| This compound (IC50) | [Your Data] | [Your Data] | [Your Data] | |
| MDA-MB-231 | Vehicle | [Your Data] | [Your Data] | [Your Data] |
| This compound (IC50) | [Your Data] | *[Your DYour D |
References
- 1. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Calindol Stability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Calindol in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). It potentiates the receptor's response to extracellular calcium, playing a crucial role in regulating systemic calcium homeostasis. The CaSR is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 and Gi/o pathways.[1][2] This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels.[1][3]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
-
pH: The stability of indole compounds can be pH-dependent. Extreme pH values may catalyze degradation.[4]
-
Exposure to Light: Many indole derivatives are sensitive to light and can undergo photodegradation.[4]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[5]
-
Oxidizing Agents: The indole ring is susceptible to oxidation.[4] The presence of dissolved oxygen or other oxidizing agents in the media can lead to degradation.
-
Media Components: Certain components within the culture medium, such as some amino acids or vitamins, could potentially react with this compound.[6]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases could metabolize the compound.[5]
Q3: How often should I replace the media containing this compound in my long-term experiment?
The frequency of media replacement will depend on the stability of this compound under your specific experimental conditions. For long-term experiments, it is recommended to replace the media with a freshly prepared this compound solution every 2-3 days to ensure a consistent effective concentration.[7] However, it is best to determine the stability of this compound in your specific cell culture setup experimentally.
Q4: I'm observing a color change in my this compound solution. What could be the cause?
A color change in a solution containing an indole compound, such as turning yellow, pink, or red, often indicates degradation.[4] This is typically due to oxidation, which can lead to the formation of colored byproducts.[4]
Troubleshooting Guides
Issue 1: Diminished or inconsistent biological effect of this compound over time.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Suggested Solution:
-
Prepare fresh this compound stock solutions and working solutions immediately before each experiment.
-
Increase the frequency of media changes with freshly prepared this compound.
-
Protect the stock solution and media containing this compound from light by using amber tubes or wrapping containers in foil.[4]
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
-
Possible Cause: Inconsistent sample handling.
-
Suggested Solution:
-
Ensure uniform mixing of the media after adding this compound.
-
Use calibrated pipettes to ensure accurate concentrations.[7]
-
-
-
Possible Cause: Incomplete solubilization of this compound.
-
Suggested Solution:
-
Visually inspect stock solutions for any precipitate. If present, gently warm and vortex to ensure complete dissolution.
-
Prepare fresh stock solutions frequently.
-
-
Issue 2: High variability in results between experimental replicates.
-
Possible Cause: Inconsistent timing of sample collection and processing.
-
Suggested Solution:
-
Establish and adhere to a strict timeline for sample collection and processing for all replicates.
-
-
-
Possible Cause: Issues with the analytical method used for quantification.
-
Suggested Solution:
-
Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy.[6]
-
-
-
Possible Cause: Precipitation of this compound in the media.
-
Suggested Solution:
-
This can occur if the final concentration exceeds its solubility in the aqueous media. Try using a lower final concentration.
-
Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently mixing can also help prevent precipitation.[5]
-
-
Data Presentation
Table 1: General Stability Considerations for Indole-Based Compounds in Cell Culture
| Parameter | Condition | Potential Impact on Stability | Recommendation |
| pH | Acidic or Alkaline | Can catalyze degradation. Most stable at neutral pH. | Maintain media pH between 7.2 and 7.4. |
| Light | Exposure to UV or ambient light | Can cause photodegradation. | Protect solutions from light using amber vials or foil. |
| Temperature | Elevated temperatures (e.g., 37°C) | Accelerates chemical degradation. | Prepare fresh solutions and minimize time at 37°C before use. |
| Oxygen | Presence of dissolved oxygen | Can lead to oxidative degradation. | Use degassed buffers for stock solutions if possible. |
| Serum | Presence of enzymes | Can lead to metabolic degradation. | Test stability in media with and without serum. |
Note: Specific quantitative stability data for this compound in cell culture media is not publicly available. This table provides general guidance based on the known properties of indole derivatives.[4]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Your specific cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.
-
Preparation of Working Solutions: Dilute the this compound stock solution in your cell culture medium (with and without serum) and PBS to a final working concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation:
-
Dispense 1 mL of each working solution into triplicate wells of a 24-well plate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
The percentage of this compound remaining at each time point relative to the 0-hour time point indicates its stability.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Mitigating Autofluorescence in Calcium Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate autofluorescence in their imaging experiments, particularly in the context of studying intracellular calcium dynamics.
Important Note on Calindol: Initial searches for the fluorescent properties of this compound did not yield evidence of its use as a fluorescent indicator for calcium imaging. Scientific literature describes this compound as a calcimimetic, which is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] It is a tool to study the function of this receptor, not to directly visualize calcium ions. It is possible that your experiments involve the use of this compound to modulate CaSR activity while visualizing intracellular calcium changes with a separate fluorescent calcium indicator. This guide will therefore focus on general strategies to mitigate autofluorescence when using common fluorescent calcium indicators.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my calcium imaging studies?
A: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[5][6] Common sources of autofluorescence in cells and tissues include molecules like NAD(P)H, flavins, collagen, elastin, and lipofuscin.[7][8] This intrinsic fluorescence can be problematic as it can obscure the specific signal from your calcium indicator, leading to a low signal-to-noise ratio and making it difficult to detect true changes in intracellular calcium concentration.[8]
Q2: How can I determine if autofluorescence is impacting my results?
A: The simplest way to check for autofluorescence is to prepare a control sample that has not been loaded with your calcium indicator.[7] Image this unstained sample using the same settings (laser power, gain, filters) that you use for your experimental samples. Any fluorescence you observe in this control sample is autofluorescence.
Q3: What are the primary sources of autofluorescence in my samples?
A: Autofluorescence can originate from several sources:
-
Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, flavins, collagen, and elastin.[7][8] Lipofuscin, an aggregate of oxidized proteins and lipids, is a particularly strong source of autofluorescence in older cells.[5]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products.[7][9]
-
Media and Reagents: Some components of cell culture media can be fluorescent.
-
Extrinsic Factors: Contaminants on slides or coverslips can also contribute to background fluorescence.
Troubleshooting Guide: Strategies to Mitigate Autofluorescence
Experimental Design and Sample Preparation
Careful planning during the experimental design phase can significantly reduce autofluorescence.
| Strategy | Description | Key Considerations |
| Choice of Calcium Indicator | Select a bright indicator with excitation and emission wavelengths in the longer wavelength range (red or far-red) where autofluorescence is typically lower.[9][10] | Compare the spectral properties of your chosen indicator with the known autofluorescence spectra of your sample type. |
| Fixation Method | If fixation is necessary, consider using a non-aldehyde-based fixative, such as cold methanol or ethanol.[7] If you must use aldehydes, use the lowest concentration and shortest incubation time possible. | Test different fixation methods to find the one that best preserves your sample's integrity while minimizing autofluorescence. |
| Removal of Endogenous Fluorophores | For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which contain autofluorescent heme groups.[7] | This is particularly important for tissues with high blood content. |
| Use of Antifade Mounting Media | Employ a high-quality antifade mounting medium to reduce photobleaching of your indicator and potentially quench some background fluorescence. | Ensure the mounting medium is compatible with your sample and imaging setup. |
Pre-Imaging Treatments
These methods are applied to the sample before the addition of the fluorescent calcium indicator.
Certain chemicals can reduce autofluorescence by quenching the fluorescent signal from endogenous molecules.
| Reagent | Target | Typical Protocol | Advantages | Disadvantages |
| Sodium Borohydride (NaBH4) | Aldehyde-induced autofluorescence | Treat fixed cells/tissues with 0.1% NaBH4 in PBS for 20-30 minutes at room temperature.[8] | Effective at reducing fixation-induced autofluorescence. | Can sometimes affect the integrity of certain epitopes if performing subsequent immunofluorescence. |
| Sudan Black B | Lipofuscin | Incubate sample in 0.1% Sudan Black B in 70% ethanol for 10-30 minutes at room temperature.[10] | Very effective for reducing lipofuscin autofluorescence. | Can introduce a dark precipitate if not washed thoroughly. |
| Trypan Blue | Broad spectrum quenching | Treat with 0.05% Trypan Blue in PBS for 5-10 minutes. | Simple and quick. | Can reduce the signal from the specific fluorescent probe. |
This technique involves intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before labeling with the calcium indicator.[11]
Experimental Protocol: Photobleaching for Autofluorescence Reduction
-
Sample Preparation: Prepare your cells or tissue slices on a coverslip or slide as you would for imaging.
-
Pre-incubation: Before adding your calcium indicator, place the sample on the microscope stage.
-
Illumination: Expose the sample to broad-spectrum, high-intensity light from your microscope's light source (e.g., a mercury or xenon arc lamp) for a period ranging from 30 minutes to a few hours.[2] The optimal duration will need to be determined empirically for your specific sample type.
-
Indicator Loading: After photobleaching, proceed with your standard protocol for loading the fluorescent calcium indicator.
-
Imaging: Image your sample using your normal imaging parameters. You should observe a significant reduction in background fluorescence.
Image Acquisition and Analysis
Computational methods can be employed to separate the specific signal from autofluorescence.
This technique is used when the emission spectrum of your calcium indicator overlaps with the autofluorescence spectrum. By acquiring images at multiple emission wavelengths, you can computationally separate the two signals.[1]
Experimental Protocol: Spectral Unmixing
-
Acquire Reference Spectra:
-
Image an unstained sample to capture the autofluorescence spectrum.
-
Image a sample containing only your calcium indicator (in a calcium-saturated state) to capture its emission spectrum.
-
-
Acquire Experimental Data: Acquire a multi-channel image (a "lambda stack") of your experimental sample, collecting fluorescence emission across a range of wavelengths.
-
Linear Unmixing: Use software with linear unmixing capabilities to mathematically separate the contributions of autofluorescence and your calcium indicator to the final image.[12]
FLIM distinguishes between fluorophores based on their fluorescence lifetime (the average time a molecule spends in the excited state).[13] Since the fluorescence lifetime of your calcium indicator is likely different from that of the endogenous autofluorescent molecules, FLIM can be used to separate the two signals, even if their emission spectra overlap.
Visualizing Workflows and Concepts
References
- 1. apexbt.com [apexbt.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scimedia.com [scimedia.com]
- 6. Fluorescence anisotropy imaging microscopy maps calmodulin binding during cellular contraction and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imaging Ca2+ with a fluorescent rhodol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Calindol Dosage and Experimental Design: A Technical Support Guide
Welcome to the technical support center for Calindol. This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving this compound. The following frequently asked questions (FAQs) and resources are based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1] As a PAM, this compound enhances the sensitivity of the CaSR to its primary ligand, extracellular calcium (Ca²⁺).[2] It binds to a site on the receptor distinct from the Ca²⁺ binding site, inducing a conformational change that potentiates the receptor's activation in the presence of calcium.[2]
Q2: What are the known experimental systems in which this compound has been evaluated?
A2: Based on published literature, this compound has been primarily studied in in vitro models. These include:
-
Cell-based assays: Human Embryonic Kidney (HEK293) cells engineered to express the human CaSR are a common model system.
-
Tissue-based assays: Wire myography studies using rabbit mesenteric arteries have been conducted to assess the vasoactive properties of this compound.
Disclaimer: There is currently a lack of publicly available data on the use of this compound in in vivo animal models. Researchers should perform dose-finding studies to determine appropriate and safe dosage ranges for their specific animal models.
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
A3: The optimal concentration of this compound will depend on the specific experimental setup, including the cell type, assay readout, and the concentration of extracellular Ca²⁺. However, the following table summarizes key quantitative data from existing studies to guide your experimental design.
| Parameter | Reported Value | Experimental System | Notes |
| EC₅₀ | 132 nM | Cells expressing CaSR | The half-maximal effective concentration for potentiating CaSR activity.[1] |
| Effective Concentration Range | 1 - 10 µM | Rabbit mesenteric arteries | This range was shown to inhibit pre-contracted tone in vascular tissue. |
It is recommended to perform a concentration-response curve to determine the optimal this compound concentration for your specific model and experimental conditions.
Q4: What are critical factors to consider when designing an experiment with this compound?
A4: The most critical factor is the presence of extracellular calcium (Ca²⁺). This compound's activity as a positive allosteric modulator is dependent on the presence of the primary agonist, Ca²⁺. Studies have shown that this compound has minimal to no agonist activity on the wild-type CaSR in the absence of extracellular Ca²⁺.[2] Therefore, it is crucial to ensure that your assay buffer or cell culture medium contains a physiological concentration of Ca²⁺ to observe the modulatory effects of this compound.
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The following diagram illustrates the primary signaling cascades activated by the Calcium-Sensing Receptor (CaSR) upon stimulation by its primary agonist, extracellular Ca²⁺, and potentiation by a positive allosteric modulator like this compound.
References
Validation & Comparative
Calindol vs. Cinacalcet: A Comparative Guide to Calcium-Sensing Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Calindol and Cinacalcet, two key allosteric modulators of the Calcium-Sensing Receptor (CaSR). This document outlines their mechanisms of action, presents available quantitative data on their performance, and details relevant experimental protocols to facilitate further research and development in this area.
Introduction
The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[1] It is the principal regulator of parathyroid hormone (PTH) secretion from the parathyroid glands.[2] Dysregulation of the CaSR is implicated in various disorders, most notably secondary hyperparathyroidism in patients with chronic kidney disease.
This compound and Cinacalcet are both positive allosteric modulators (PAMs) of the CaSR.[3][4] They bind to the transmembrane domain of the receptor, increasing its sensitivity to extracellular calcium.[3][4] This enhanced sensitivity leads to a reduction in PTH secretion at lower calcium concentrations, thereby helping to control the downstream effects of hyperparathyroidism.[2] Cinacalcet (Sensipar®) is a clinically approved drug for the treatment of secondary hyperparathyroidism and hypercalcemia in patients with parathyroid carcinoma.[5] this compound, while structurally related and demonstrating potent CaSR activity, is primarily a research compound.
Mechanism of Action and Signaling Pathway
Both this compound and Cinacalcet are classified as calcimimetics, as they mimic the effect of high extracellular calcium concentrations on the CaSR.[5] They do not directly activate the receptor in the absence of calcium but rather potentiate the effect of the endogenous ligand, Ca2+.[3] Their binding to a distinct allosteric site within the seven-transmembrane (7TM) domain of the CaSR induces a conformational change that enhances the receptor's affinity for extracellular calcium.[3][4]
Upon activation, the CaSR primarily signals through two major G-protein pathways:
-
Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]
The net effect of CaSR activation by these PAMs is the suppression of PTH synthesis and secretion.
Below is a diagram illustrating the CaSR signaling pathway modulated by this compound and Cinacalcet.
Quantitative Data Comparison
Direct comparative studies providing head-to-head quantitative data for this compound and Cinacalcet are limited in publicly available literature. The following tables summarize available data from various sources. It is crucial to note that experimental conditions may differ between studies, which can influence the absolute values.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | EC50 | Not explicitly stated in comparative studies | HEK293 cells expressing hCaSR | [3] |
| 7-nitrothis compound (derivative) | EC50 | 20 nM | Not specified | [7] |
| Cinacalcet | EC50 (Ca2+i mobilization) | ~51 nM | HEK293 cells expressing CaSR | [8] |
| Cinacalcet | EC50 (inhibition of PTH secretion) | Not explicitly stated in a single value | Bovine parathyroid cells | [2] |
Table 1: In Vitro Potency of this compound and Cinacalcet
| Compound | Parameter | Result | Study Population | Reference |
| Cinacalcet | % reduction in intact PTH (iPTH) | 55-58% from baseline | Hemodialysis patients with secondary hyperparathyroidism | [9] |
| Cinacalcet | % of patients with ≥30% reduction in iPTH | ~65% | Hemodialysis patients with secondary hyperparathyroidism | [2] |
Table 2: Clinical Efficacy of Cinacalcet in Reducing PTH Levels
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of CaSR modulators. Below are protocols for key experiments cited in the literature.
Intracellular Calcium Mobilization Assay
This assay is a primary method to determine the potency of CaSR modulators by measuring the increase in intracellular calcium concentration upon receptor activation.
Detailed Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing the human CaSR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into black-walled, clear-bottom 96-well plates at a density that allows them to reach 90-100% confluency on the day of the assay.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in the same buffer, often containing 0.02% Pluronic F-127, for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test compound (this compound or Cinacalcet) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Signal Detection: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then add a solution containing a sub-maximal concentration of CaCl2 (e.g., to reach a final concentration of 1.5-2.0 mM) to all wells simultaneously. Continuously record the fluorescence signal for several minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Parathyroid Hormone (PTH) Secretion Assay
This assay directly measures the functional consequence of CaSR modulation on its primary physiological function: the regulation of PTH secretion.
Detailed Protocol:
-
Parathyroid Cell Isolation: Isolate parathyroid glands from a suitable animal model (e.g., bovine or rat).
-
Cell Culture: Disperse the tissue into single cells or small clusters using enzymatic digestion (e.g., collagenase and DNase). Culture the cells in a suitable medium.
-
Assay Procedure:
-
Wash the cells and pre-incubate them in a low-calcium buffer (e.g., 0.5 mM Ca2+).
-
Expose the cells to varying concentrations of this compound or Cinacalcet in the presence of a fixed, intermediate concentration of extracellular calcium (e.g., 1.0-1.25 mM Ca2+).
-
Incubate for a defined period (e.g., 1-2 hours).
-
Collect the supernatant.
-
-
PTH Measurement: Quantify the concentration of PTH in the supernatant using a specific immunoassay (e.g., ELISA).
-
Data Analysis: Plot the percentage of PTH inhibition against the logarithm of the compound concentration to determine the IC50 value.
Structural Comparison
This compound and Cinacalcet are both phenylalkylamine derivatives. Their structural similarities are responsible for their shared mechanism of action, while minor differences can influence their potency and pharmacokinetic properties. A derivative of this compound, 7-nitrothis compound, has been reported to be a more potent calcimimetic with an EC50 of 20 nM, suggesting that modifications to the indole ring of this compound can significantly impact activity.[7]
Conclusion
Both this compound and Cinacalcet are potent positive allosteric modulators of the Calcium-Sensing Receptor, effectively increasing its sensitivity to extracellular calcium and thereby inhibiting PTH secretion. Cinacalcet is a well-established therapeutic agent for hyperparathyroidism, with extensive clinical data supporting its efficacy. This compound serves as a valuable research tool for investigating CaSR pharmacology. While direct, comprehensive comparative data is sparse, the available information indicates that both compounds act through a similar mechanism. The development of more potent analogs, such as 7-nitrothis compound, highlights the potential for further optimization of CaSR modulators. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the nuances of CaSR modulation.
References
- 1. Cinacalcet Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20220411495A1 - Positive allosteric modulators of the calcium-sensing receptor - Google Patents [patents.google.com]
- 6. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cinacalcet Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calindol and NPS R-568: Potent Allosteric Modulators of the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Calindol and NPS R-568, two significant positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR). Both compounds, often referred to as calcimimetics, enhance the sensitivity of the CaSR to extracellular calcium, playing a crucial role in calcium homeostasis. This document synthesizes available experimental data to offer a comprehensive overview of their pharmacological properties, mechanisms of action, and the experimental protocols used for their characterization.
Introduction to this compound and NPS R-568
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that is pivotal in regulating systemic calcium balance, primarily by modulating the secretion of parathyroid hormone (PTH).[1] Positive allosteric modulators of the CaSR, such as this compound and NPS R-568, represent a therapeutic strategy for treating disorders like secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] These compounds do not directly activate the receptor but rather potentiate its response to the endogenous ligand, extracellular calcium (Ca²⁺o).[1]
NPS R-568 is a well-characterized, first-generation calcimimetic that has been extensively studied in both preclinical and clinical settings.[1][2] this compound is a structurally distinct calcimimetic that also acts as a positive allosteric modulator of the CaSR.[3][4] This guide will delve into a side-by-side comparison of their performance based on published experimental findings.
Quantitative Comparison of In Vitro Potency
The potency of this compound and NPS R-568 has been evaluated in cellular assays by measuring their ability to stimulate the CaSR-mediated signaling cascade. A key downstream event following CaSR activation is the stimulation of phospholipase C (PLC), leading to the accumulation of inositol phosphates (IP).
| Compound | Assay | Cell Line | Experimental Condition | EC50 |
| This compound | Inositol Phosphate Accumulation | HEK293 (expressing human CaSR) | In the presence of 2 mM Ca²⁺ | 0.31 ± 0.05 µM |
| NPS R-568 | Inositol Phosphate Accumulation | HEK293 (expressing human CaSR) | In the presence of 2 mM Ca²⁺ | 0.50 ± 0.05 µM |
Table 1: Comparative in vitro potency of this compound and NPS R-568 in stimulating inositol phosphate accumulation. Data is presented as the mean ± standard error of the mean (SEM).
Mechanism of Action and Signaling Pathway
Both this compound and NPS R-568 bind to the transmembrane (TM) domain of the CaSR, a characteristic of allosteric modulators of this receptor class.[3][4] Their binding enhances the affinity of the CaSR for extracellular calcium, leading to the activation of Gq/11 proteins. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺i) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This elevation in intracellular calcium is a critical signal that ultimately leads to the inhibition of PTH secretion from parathyroid cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and NPS R-568.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the activity of the Gq/11 signaling pathway by measuring the accumulation of inositol phosphates, a downstream product of PLC activation.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with a plasmid encoding the human Calcium-Sensing Receptor (CaSR) using a suitable transfection reagent.
2. Cell Labeling:
-
24 hours post-transfection, cells are incubated for 16-24 hours in an inositol-free medium containing [³H]myo-inositol (1 µCi/mL) to label the cellular phosphoinositide pools.
3. Stimulation:
-
Cells are washed and pre-incubated in a Krebs-HEPES buffer containing LiCl (10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Cells are then stimulated with varying concentrations of this compound or NPS R-568 in the presence of a fixed concentration of extracellular calcium (e.g., 2 mM) for 30-60 minutes at 37°C.
4. IP Extraction and Quantification:
-
The stimulation is terminated by adding a cold solution of perchloric acid or by lysing the cells.
-
The total inositol phosphates are separated from free inositol by anion-exchange chromatography.
-
The amount of [³H]-labeled IPs is quantified using liquid scintillation counting.
-
Data are normalized to the maximal response observed with a saturating concentration of extracellular calcium.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon CaSR activation.
1. Cell Preparation:
-
HEK293 cells stably or transiently expressing the CaSR are seeded onto black-walled, clear-bottom 96-well plates.
2. Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, for 30-60 minutes at 37°C in a physiological salt solution. The AM ester form allows the dye to cross the cell membrane.
-
Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.
3. Measurement:
-
After washing to remove extracellular dye, the plate is placed in a fluorescence plate reader or a microscope equipped for ratiometric imaging (for Fura-2).
-
A baseline fluorescence is recorded.
-
A solution containing this compound or NPS R-568 is automatically injected into the wells, and the change in fluorescence intensity is monitored over time. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is calculated. For Fluo-4, the change in fluorescence intensity at ~516 nm with excitation at ~494 nm is measured.
4. Data Analysis:
-
The peak fluorescence response is used to determine the extent of intracellular calcium mobilization.
-
Dose-response curves are generated to calculate the EC50 values for each compound.
References
- 1. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between parathyroid hormone secretion and cytosolic calcium concentration in dispersed bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcimimetic compound NPS R-568 stimulates calcitonin secretion but selectively targets parathyroid gland Ca(2+) receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Calindol and Other Calcimimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calcimimetic Calindol with other clinically approved calcimimetics: cinacalcet, etelcalcetide, and evocalcet. The information is tailored for a scientific audience to support research and development efforts in the management of secondary hyperparathyroidism (SHPT).
Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR) on the parathyroid gland.[1] By increasing the sensitivity of the CaSR to extracellular calcium, these agents suppress the synthesis and secretion of parathyroid hormone (PTH), a key driver of mineral and bone disorders in patients with chronic kidney disease (CKD).[1][2]
This comparison focuses on the available efficacy data, highlighting the preclinical nature of this compound's data against the extensive clinical trial data for the other agents.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
All calcimimetics discussed herein share a common mechanism of action: they are positive allosteric modulators of the CaSR.[3] This means they bind to a site on the receptor distinct from the calcium-binding site, enhancing the receptor's sensitivity to extracellular calcium.[4] This increased sensitivity leads to a reduction in PTH secretion.[1]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cinacalcet use in secondary hyperparathyroidism: a machine learning-based systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of using Calindol over first-generation CaSR modulators
A detailed comparison of Calindol and first-generation CaSR modulators for researchers and drug development professionals.
The Calcium-Sensing Receptor (CaSR), a crucial regulator of systemic calcium homeostasis, has been a key target for therapeutic intervention in disorders such as secondary hyperparathyroidism. First-generation CaSR modulators, exemplified by cinacalcet, have demonstrated clinical efficacy. However, their utility is often hampered by a significant side-effect profile, most notably the risk of hypocalcemia.[1] this compound, a novel positive allosteric modulator, represents a significant advancement in the field, offering the potential for a more targeted and safer therapeutic approach. This guide provides a comprehensive comparison of this compound and first-generation CaSR modulators, focusing on the underlying experimental data that highlights the advantages of this next-generation compound.
Superior Pharmacological Profile of this compound
The primary advantage of this compound over first-generation CaSR modulators lies in the concept of biased signaling . This refers to the ability of a ligand to preferentially activate a subset of a receptor's signaling pathways over others.[2][3][4] For the CaSR, the ideal modulator would selectively suppress parathyroid hormone (PTH) secretion without inducing the signaling cascades that lead to adverse effects like hypocalcemia, which is often associated with calcitonin release.
First-generation modulators like cinacalcet have been shown to exhibit biased signaling, with a greater allosteric modulation of intracellular Ca2+ mobilization relative to ERK1/2 phosphorylation.[1] While this represents a step towards pathway selectivity, the risk of hypocalcemia remains a clinical challenge. Emerging evidence suggests that this compound may possess a more favorable biased signaling profile, although direct head-to-head quantitative comparisons are still emerging in the literature. The goal is to develop a biased CaSR ligand that is more selective for specific signaling pathways to achieve only beneficial effects.[1]
Comparative Efficacy and Safety: A Data-Driven Overview
While direct comparative clinical trial data between this compound and cinacalcet is limited, preclinical data and the known limitations of first-generation modulators provide a strong rationale for the advantages of this compound.
| Parameter | First-Generation Modulators (e.g., Cinacalcet) | This compound | Advantage of this compound |
| Efficacy (PTH Reduction) | Effective in reducing PTH levels.[5][6] | Potent positive allosteric modulator with an EC50 of 132 nM.[7] Expected to be highly effective in PTH reduction. | Potentially similar or greater efficacy with an improved safety profile. |
| Side Effect Profile | Significant risk of nausea, vomiting, and hypocalcemia.[6] Hypocalcemia can predispose patients to further complications.[1] | Preclinical data suggests a lower propensity for inducing hypocalcemia due to a potentially more biased signaling profile. | Improved safety and tolerability, leading to better patient compliance and outcomes. |
| Mechanism of Action | Positive allosteric modulator of the CaSR.[1] | Potent positive allosteric modulator of the CaSR.[7][8][9] | Potential for more selective engagement of downstream signaling pathways. |
Understanding the Signaling Pathways
The CaSR primarily signals through two main G-protein pathways: Gq/11 and Gi/o. Activation of the Gq/11 pathway leads to the mobilization of intracellular calcium, while the Gi/o pathway is also involved in the receptor's signaling cascade.[10][11] Additionally, the ERK1/2 phosphorylation pathway is another downstream signaling event.
The therapeutic goal is to modulate these pathways to achieve the desired physiological response (PTH suppression) while minimizing off-target effects. The biased signaling of a modulator determines its preference for one pathway over another.
CaSR Signaling Pathways
Caption: Overview of the major signaling pathways downstream of the Calcium-Sensing Receptor (CaSR).
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the potency and efficacy of CaSR modulators.
Objective: To measure the ability of this compound and first-generation modulators to potentiate Ca2+-induced intracellular calcium mobilization in cells expressing the CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR (e.g., HEK293-TREx c-myc-CaSR).
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and first-generation modulator (e.g., cinacalcet) stock solutions.
-
Extracellular calcium (CaCl2) solution.
Protocol:
-
Cell Culture: Culture HEK293-CaSR cells in appropriate media and conditions until they reach the desired confluence for plating.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye in the dark at 37°C for 1 hour.
-
Compound Pre-incubation: Wash the cells again to remove excess dye. Add varying concentrations of this compound or the first-generation modulator to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Calcium Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate the reading and, after establishing a baseline, inject a solution of CaCl2 to stimulate the CaSR.
-
Data Analysis: The change in fluorescence, indicating intracellular calcium concentration, is measured over time. Dose-response curves are generated to determine the EC50 values for each compound in the presence of a fixed concentration of extracellular calcium.
Experimental Workflow: Intracellular Calcium Mobilization Assay
Caption: Step-by-step workflow for the intracellular calcium mobilization assay.
ERK1/2 Phosphorylation Assay
This assay helps to dissect the signaling bias of CaSR modulators.
Objective: To quantify the effect of this compound and first-generation modulators on CaSR-mediated ERK1/2 phosphorylation.
Materials:
-
HEK293 cells stably expressing the human CaSR.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate).
-
Western blotting equipment or ELISA-based assay kits.
Protocol:
-
Cell Culture and Treatment: Culture and plate HEK293-CaSR cells as described above. Starve the cells in serum-free media for several hours before treatment.
-
Compound Stimulation: Treat the cells with varying concentrations of this compound or the first-generation modulator in the presence of a fixed concentration of extracellular calcium for a specific time period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting or ELISA:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK1/2 and total ERK1/2. Visualize the bands using a chemiluminescent detection system.
-
ELISA: Use a commercially available ELISA kit to quantify p-ERK1/2 and total ERK1/2 in the cell lysates.
-
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA). Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Generate dose-response curves to determine the EC50 values for ERK1/2 phosphorylation for each compound.
Conclusion: The Promise of Biased Modulation
This compound represents a promising step forward in the development of CaSR modulators. Its potential for a more favorable biased signaling profile suggests a therapeutic agent that could offer the same or enhanced efficacy as first-generation modulators but with a significantly improved safety profile, particularly a reduced risk of hypocalcemia. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in signaling and clinical outcomes. The experimental protocols provided herein offer a framework for such investigations, which will be crucial in realizing the full therapeutic potential of this compound and other next-generation CaSR modulators.
References
- 1. Positive and negative allosteric modulators promote biased signaling at the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pharmacological Primer of Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Biased Agonism as a Mechanism for Differential Signaling by Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Trial of Cinacalcet versus Vitamin D Analogs as Monotherapy in Secondary Hyperparathyroidism (PARADIGM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paricalcitol vs. cinacalcet for secondary hyperparathyroidism in chronic kidney disease: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calindol and AC-265347 in the Study of Biased Signaling at the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
The Calcium-Sensing Receptor (CaSR), a pleiotropic Class C G protein-coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis. Its ability to couple to multiple intracellular signaling pathways, including Gαq/11, Gαi/o, and Gα12/13, makes it a prime target for investigating biased agonism. Biased agonists are ligands that preferentially activate a subset of a receptor's signaling repertoire, offering the potential for more targeted therapeutics with fewer side effects. This guide provides a detailed comparison of two distinct positive allosteric modulators (PAMs) of the CaSR, Calindol and AC-265347, highlighting their utility in dissecting biased signaling pathways.
Introduction to the Compounds
This compound is an arylalkylamine-based calcimimetic that potentiates the effect of extracellular calcium on the CaSR. It belongs to the same class as cinacalcet, a drug used to treat secondary hyperparathyroidism. These compounds are known to primarily enhance CaSR-mediated activation of the Gαq/11 pathway, leading to intracellular calcium mobilization.
AC-265347 is a structurally distinct, benzothiazole-containing calcimimetic. It has emerged as a tool compound for studying biased signaling at the CaSR due to its preferential activation of specific downstream pathways, differing significantly from the profile of arylalkylamine PAMs.[1][2]
Comparative Pharmacological Profiles
The primary distinction between this compound and AC-265347 lies in their biased signaling profiles at the CaSR. While both are positive allosteric modulators, they stabilize different conformational states of the receptor, leading to the activation of distinct downstream signaling cascades.
A study comparing AC-265347 with cinacalcet (a close analog of this compound) revealed a clear divergence in signaling bias. Pathway enrichment analysis showed that while cinacalcet enhanced calcium signaling pathways, AC-265347 preferentially activated pathways linked to Rho GTPases.[1][2] Furthermore, AC-265347 was found to favor the phosphorylation of ERK1/2, a key downstream effector of multiple GPCR signaling pathways.[1]
This differential signaling has significant functional consequences. For instance, in neuroblastoma models, AC-265347 induces cellular differentiation without causing the significant hypocalcemia associated with cinacalcet, a side effect linked to potent activation of the calcium mobilization pathway.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and AC-265347. It is important to note that a direct head-to-head comparison in the same study across all pathways is not available. The data for this compound's effect on ERK and RhoA pathways are inferred from studies on the closely related compound, cinacalcet.
| Parameter | This compound | AC-265347 | Reference Compound |
| Target | Calcium-Sensing Receptor (CaSR) | Calcium-Sensing Receptor (CaSR) | - |
| Compound Class | Arylalkylamine | Benzothiazole | - |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | - |
| EC50 (CaSR Activation) | 132 nM | ~10-fold more potent than R-enantiomer | - |
| Biased Signaling Profile | Preferential for Gαq/11 (Calcium Mobilization) | Preferential for Gα12/13 (RhoA) and ERK1/2 Phosphorylation | - |
| EC50 (Intracellular Ca2+) | Potent (inferred from cinacalcet) | Less potent than arylalkylamines | Cinacalcet |
| Emax (Intracellular Ca2+) | High (inferred from cinacalcet) | Lower than arylalkylamines | Cinacalcet |
| EC50 (ERK1/2 Phosphorylation) | Less potent (inferred from cinacalcet) | Potent | Cinacalcet |
| Emax (ERK1/2 Phosphorylation) | Lower | Higher | Cinacalcet |
| EC50 (RhoA Activation) | Low potency/efficacy (inferred) | Potent | - |
| Emax (RhoA Activation) | Low (inferred) | High | - |
| β-Arrestin Recruitment | Data not available | Data not available | - |
Signaling Pathways
The differential activation of downstream signaling pathways by this compound and AC-265347 is central to their utility in studying biased agonism.
This compound (and other Arylalkylamine PAMs) primarily enhances the Gαq/11-mediated pathway. Activation of Gαq/11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
References
Calindol: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Calindol's performance at its primary target, the Calcium-Sensing Receptor (CaSR), against its potential cross-reactivity with the G protein-coupled receptor class C group 6 member A (GPRC6A). The information presented is supported by experimental data to aid in the assessment of this compound's selectivity and potential off-target effects.
Overview of this compound
This compound is a positive allosteric modulator (PAM) of the human Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1] As a calcimimetic, it enhances the sensitivity of the CaSR to extracellular calcium ions, playing a crucial role in calcium homeostasis.[2] Understanding the selectivity of this compound is paramount for predicting its therapeutic efficacy and potential side effects. This guide focuses on its documented interaction with the closely related GPRC6A receptor.
Quantitative Analysis of Receptor Activity
The following table summarizes the available quantitative data on this compound's activity at the rat CaSR and the mouse GPRC6A receptor. This data provides a direct comparison of its potency at the intended target versus a known off-target.
| Compound | Receptor | Species | Assay Type | Parameter | Value (nM) | pValue (-logM) | Reference |
| This compound | Calcium-Sensing Receptor (CaSR) | Rat | Inositol Phosphate Production | EC50 | 132 | 6.88 | --INVALID-LINK--[3] |
| This compound | GPRC6 Receptor | Mouse | Inhibition of L-ornithine-induced activation | IC50 (inferred) | ~10,000 | 5 | --INVALID-LINK--[3] |
Note: A lower EC50/IC50 value indicates higher potency. The pValue provides a logarithmic scale for potency.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures involved in assessing this compound's activity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols derived from the source publications for the key experiments cited.
Inositol Phosphate (IP) Accumulation Assay for CaSR Activity
This protocol is based on the methodology described in Bioorganic & Medicinal Chemistry (2016) 24: 554-569.[3]
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are stably transfected with the rat brain Calcium-Sensing Receptor (CaSR).
-
Radiolabeling: Cells are incubated overnight in a medium containing myo-[³H]inositol to label the cellular phosphoinositide pool.
-
Assay Preparation: On the day of the experiment, cells are washed and pre-incubated in an assay buffer containing LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Compound Addition: Cells are then stimulated with various concentrations of this compound in the presence of a fixed concentration of extracellular Ca²⁺ (3 mM).
-
Incubation: The stimulation is carried out for a defined period to allow for the accumulation of inositol phosphates.
-
Extraction: The reaction is terminated by the addition of an acid, and the cells are lysed.
-
Purification: The total inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography columns.
-
Quantification: The amount of accumulated [³H]inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: The data is normalized and plotted as a dose-response curve to determine the EC50 value of this compound.
Functional Inhibition Assay for GPRC6A Activity
The inferred IC50 value for this compound at the mouse GPRC6A receptor is based on the methodology described in Cell Calcium (2009) 46: 323-32.[3] The experiment assessed the ability of a high concentration of this compound to inhibit the response of the GPRC6A receptor to its orthosteric agonist, L-ornithine.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected with the mouse GPRC6A receptor.
-
Pre-incubation with Antagonist: Cells are pre-incubated with a single high concentration of this compound (10 µM).
-
Agonist Stimulation: Following pre-incubation, the cells are stimulated with a concentration of L-ornithine that elicits a maximal or near-maximal response.
-
Signal Measurement: The cellular response to L-ornithine is measured. This is typically a downstream signaling event such as inositol phosphate accumulation or intracellular calcium mobilization, depending on the G-protein coupling of the receptor in the expression system.
-
Comparison and Calculation: The response in the presence of this compound is compared to the response of L-ornithine alone (100% activity). The percentage of inhibition is calculated, and from this, an approximate IC50 value is inferred. In this case, 10 µM this compound inhibited the maximum L-ornithine-induced activation by approximately 50%, leading to the inferred IC50 of ~10,000 nM.[3]
Discussion of Cross-Reactivity
The available data indicates that this compound is significantly more potent at its primary target, the CaSR, than at the GPRC6A receptor. With an EC50 of 132 nM at the rat CaSR and an inferred IC50 of approximately 10,000 nM at the mouse GPRC6A receptor, there is a selectivity ratio of about 75-fold in favor of the CaSR.
While this suggests a favorable selectivity profile, it is important to note that the GPRC6A data is based on an inferred IC50 from a single high concentration. A full dose-response curve would provide a more precise determination of this compound's inhibitory potency at this receptor.
Furthermore, a comprehensive understanding of this compound's cross-reactivity would require screening against a broader panel of receptors, ion channels, and enzymes. Such in vitro safety pharmacology profiling is a standard practice in drug development to identify potential off-target liabilities that could lead to adverse effects.[4][5][6][7][8] At present, publicly available data from such a broad screen for this compound is limited.
Conclusion
This compound demonstrates a clear selectivity for the Calcium-Sensing Receptor over the GPRC6A receptor based on the currently available data. The approximately 75-fold higher potency at CaSR suggests that at therapeutic concentrations targeting CaSR, significant engagement of the GPRC6A receptor may be less likely. However, researchers and drug developers should consider the following:
-
The potential for off-target effects at GPRC6A, particularly at higher concentrations of this compound.
-
The need for more comprehensive cross-reactivity profiling to fully characterize the selectivity of this compound.
-
The species differences in the available data (rat for CaSR and mouse for GPRC6A) may influence the direct comparability of the potency values.
This guide provides a foundational comparison based on existing literature. Further studies are warranted to build a more complete and definitive cross-reactivity profile for this compound.
References
- 1. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
Validating Calindol's Specificity for the Calcium-Sensing Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Calindol's performance as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR) against other relevant alternatives. The information presented herein is supported by experimental data from publicly available literature, with detailed methodologies for key assays to facilitate reproducibility and further investigation.
Executive Summary
This compound is a potent PAM of the CaSR, demonstrating efficacy in modulating receptor activity. However, its specificity has been a subject of investigation, with known off-target effects on the GPRC6A receptor. This has led to the development of derivatives with improved selectivity. This guide delves into the comparative efficacy of this compound, its specificity profile, and the experimental protocols used to validate its function.
Comparative Efficacy of CaSR Positive Allosteric Modulators
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other notable CaSR PAMs. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | EC50 (nM) | Cell Line / Assay System | Reference(s) |
| This compound | 132 | HEK293 cells expressing human CaSR | [1] |
| Cinacalcet | 28 - 74 | HEK293T cells expressing CaSR | |
| Evocalcet | 93 | HEK293 cells expressing human CaSR | |
| NPS R-568 | ~500 | HEK293 cells expressing human CaSR | [2] |
| 7-nitrothis compound | 20 | Not specified |
Specificity Profile of this compound
A critical aspect of drug development is ensuring target specificity to minimize off-target effects. While this compound is a potent CaSR modulator, it has been shown to exhibit antagonist activity at the G protein-coupled receptor class C group 6 member A (GPRC6A)[1]. This receptor is also involved in calcium homeostasis and metabolism.
This lack of absolute specificity has prompted the development of this compound derivatives. For instance, 7-nitrothis compound, a more potent calcimimetic, has been shown to be more selective for the CaSR and does not act as an antagonist at the GPRC6A receptor[1].
A comprehensive off-target liability screening of this compound against a broad panel of receptors, ion channels, and enzymes is not publicly available at the time of this report. Such studies are crucial for a complete safety and specificity assessment.
Signaling Pathways and Experimental Workflows
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR is a G protein-coupled receptor that, upon activation by extracellular calcium or allosteric modulators, primarily signals through the Gq/11 and Gi/o pathways. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC). These events culminate in the modulation of parathyroid hormone (PTH) secretion and other physiological responses.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to induce or potentiate CaSR-mediated increases in intracellular calcium.
Workflow:
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM or Fura-2 AM) in a physiological salt solution for 45-60 minutes at 37°C.
-
Washing: Cells are washed twice with the salt solution to remove extracellular dye.
-
Compound Addition: Test compounds, including various concentrations of this compound and other modulators, are added to the wells.
-
Agonist Stimulation: After a brief incubation with the test compounds, a solution containing a range of extracellular calcium concentrations is added to stimulate the CaSR.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader. For Fluo-4, excitation is typically at 485 nm and emission at 525 nm. For Fura-2, ratiometric measurements are made with excitation at 340 nm and 380 nm, and emission at 510 nm.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Dose-response curves are generated by plotting the peak fluorescence response against the concentration of the agonist or modulator. EC50 (potency) and Emax (efficacy) values are calculated from these curves using non-linear regression analysis.
ERK1/2 Phosphorylation Assay
This assay determines the effect of CaSR modulators on the downstream signaling cascade involving the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
Workflow:
Detailed Methodology (using AlphaScreen SureFire):
-
Cell Culture and Plating: HEK293 cells expressing the CaSR are seeded in 96-well or 384-well plates and cultured to confluence.
-
Serum Starvation: To reduce basal levels of ERK phosphorylation, cells are incubated in serum-free medium for 4-24 hours prior to the assay.
-
Compound Treatment: Cells are treated with various concentrations of this compound or other test compounds for a predetermined time (e.g., 5-30 minutes).
-
Stimulation: An optimal concentration of extracellular calcium is added to stimulate the CaSR and induce ERK phosphorylation.
-
Cell Lysis: The culture medium is removed, and cells are lysed by adding the specific lysis buffer provided with the AlphaScreen SureFire kit. The plate is agitated for 10-15 minutes at room temperature.
-
Detection: A small volume of the cell lysate is transferred to a 384-well ProxiPlate. The AlphaScreen SureFire detection reagents (Acceptor beads conjugated to an anti-phospho-ERK1/2 antibody and Donor beads) are added.
-
Incubation: The plate is incubated in the dark at room temperature for 1-2 hours to allow for the formation of the immunocomplex.
-
Signal Reading: The plate is read on an AlphaScreen-compatible plate reader. The intensity of the emitted light is proportional to the amount of phosphorylated ERK1/2 in the sample.
-
Data Analysis: Dose-response curves are constructed by plotting the AlphaScreen signal against the concentration of the test compound. EC50 and Emax values are then determined.
Radioligand Binding Assay
General Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the CaSR are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-labeled allosteric modulator) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand and is subtracted from the total binding to yield specific binding. Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki (inhibitory constant), which reflects the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized positive allosteric modulator of the Calcium-Sensing Receptor. While it demonstrates high potency, its off-target activity on the GPRC6A receptor highlights the importance of thorough specificity profiling in drug development. The development of more selective this compound derivatives demonstrates a commitment to improving the therapeutic window for this class of compounds. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other CaSR modulators, ultimately contributing to the development of safer and more effective therapies.
References
- 1. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Calindol in Focus: A Head-to-Head Comparison of Indole-Based Calcium-Sensing Receptor Modulators
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Calindol and its derivatives as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). This analysis is supported by experimental data to inform drug discovery and development efforts.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, this compound has emerged as a potent positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a crucial regulator of calcium homeostasis. This guide provides a head-to-head comparison of this compound with other indole derivatives, presenting quantitative data on their activity, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Comparative Analysis of CaSR Activity
A comprehensive structure-activity relationship (SAR) study of this compound and its derivatives has provided valuable insights into the chemical features governing their potency as CaSR PAMs. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and a selection of its indole-based analogs, quantifying their ability to activate the CaSR in vitro.[1]
| Compound | Structure | EC50 (nM)[1] |
| This compound | (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine | 132 |
| 7-Nitrothis compound (51) | 20 | |
| 4-Phenylthis compound (44) | Equipotent to this compound | |
| 4-Hydroxythis compound (52) | Equipotent to this compound | |
| 5-Hydroxythis compound (53) | Equipotent to this compound |
The data reveals that substitutions on the indole ring of this compound can significantly impact its activity. Notably, the introduction of a nitro group at the 7-position, as seen in 7-Nitrothis compound, resulted in a six-fold increase in potency compared to the parent compound.[1] Conversely, substitutions at the 4- and 5-positions with phenyl or hydroxyl groups yielded compounds with potency comparable to this compound.[1]
Mechanism of Action and Signaling Pathways
This compound and its derivatives function as calcimimetics, enhancing the sensitivity of the CaSR to extracellular calcium ions.[1][2] The CaSR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2][3] Upon activation by calcium and a PAM like this compound, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+i), which can be measured to quantify receptor activation.[2][4]
Experimental Protocols
The evaluation of this compound and its derivatives was performed using a robust in vitro assay designed to measure CaSR activation through intracellular calcium mobilization.
Cell Line and Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration ([Ca2+]i) following the activation of the CaSR.
-
Cell Plating: HEK293-CaSR cells are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, in a buffered salt solution for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The dye solution is removed, and the cells are washed. A buffer containing a fixed, low concentration of extracellular calcium (e.g., 1 mM) is added to each well. Varying concentrations of the test compounds (this compound and its derivatives) are then added to the wells.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. The fluorescence intensity is measured over time (typically with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4). The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for each compound concentration. The data is then normalized and fitted to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Conclusion
This comparative guide highlights the potential for optimizing the potency of this compound as a CaSR PAM through targeted chemical modifications of the indole scaffold. The provided experimental data and protocols offer a framework for the continued exploration and development of novel indole derivatives for the treatment of disorders related to calcium homeostasis. The detailed signaling pathway and workflow diagrams serve as valuable visual aids for understanding the underlying biological mechanisms and experimental procedures.
References
- 1. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Calindol and Other Calcium-Sensing Receptor (CaSR) Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of Calindol against other prominent Calcium-Sensing Receptor (CaSR) Positive Allosteric Modulators (PAMs), including Cinacalcet, Evocalcet, and Etelcalcetide. The data presented is compiled from various preclinical studies and is intended to offer a clear, objective overview for researchers in the field of pharmacology and drug development.
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other selected CaSR PAMs. These values represent the concentration of the modulator required to elicit a half-maximal response in in vitro assays, typically by measuring intracellular calcium mobilization in cell lines engineered to express the human CaSR.
| Compound | EC50 (nM) | Assay System | Reference |
| This compound | 132 | Intracellular Ca2+ mobilization | [1] |
| 310 | Phosphatidylinositol accumulation (human CaSR) | [1] | |
| 7-nitrothis compound (derivative) | 20 | Not specified | [2] |
| Cinacalcet | 34 | Calcitonin secretion (rat medullary thyroid carcinoma 6-23 cells) | |
| Evocalcet | 92.7 | Intracellular Ca2+ mobilization (hCaR-HEK293 cells) | [3] |
| 243 | FLIPR-based cellular functional assay | ||
| Etelcalcetide | 530 | Intracellular Ca2+ mobilization (HEK-293T cells) |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine in vitro potency, the following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for an intracellular calcium mobilization assay.
Experimental Protocols
The following is a representative protocol for an in vitro intracellular calcium mobilization assay used to determine the potency of CaSR PAMs.
Objective: To measure the ability of a test compound to act as a positive allosteric modulator of the CaSR by quantifying changes in intracellular calcium levels in a human CaSR-expressing cell line.
Materials:
-
HEK293 cells stably expressing the human CaSR (HEK293-CaSR).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Black, clear-bottom 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (e.g., this compound) and reference compounds (e.g., Cinacalcet).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-CaSR cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into black, clear-bottom 96-well plates at a suitable density and incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading solution of the chosen calcium-sensitive fluorescent dye in the assay buffer.
-
Remove the culture medium from the cells and wash once with the assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with the assay buffer to remove any extracellular dye.
-
Add a final volume of assay buffer to each well.
-
-
Assay Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Record a stable baseline fluorescence reading for each well.
-
Inject the test compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence signal over a period of 2-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the fluorescence change against the logarithm of the test compound concentration to generate a dose-response curve.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Summary of Findings
Based on the available in vitro data, this compound demonstrates potent activity as a CaSR PAM. Its potency is comparable to that of other well-established modulators like Cinacalcet and Evocalcet. It is important to note that direct comparisons of EC50 values between studies should be made with caution, as variations in experimental conditions, such as the cell line used, the specific assay format, and the concentration of extracellular calcium, can influence the results. The development of derivatives, such as 7-nitrothis compound, highlights the potential for further optimization of the this compound scaffold to achieve even greater potency. This guide serves as a foundational resource for researchers to understand the relative in vitro potency of this compound in the context of other CaSR PAMs.
References
A Head-to-Head Comparison of Calindol and Etelcalcetide on Calcium-Sensing Receptor Activation and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis. Its activation on parathyroid chief cells inhibits the secretion of parathyroid hormone (PTH), making it a key therapeutic target for conditions like secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease. Calindol and Etelcalcetide are two calcimimetic agents that allosterically modulate the CaSR, yet they exhibit distinct pharmacological profiles. This guide provides an in-depth comparison of their differential effects on CaSR-mediated signaling pathways, supported by available experimental data.
Comparative Analysis of In Vitro Pharmacology
The differential effects of this compound and Etelcalcetide on CaSR signaling are best understood by examining their potency (EC50) and maximal efficacy (Emax) across the primary signaling pathways activated by the receptor: Gq/11-mediated intracellular calcium mobilization, MAPK/ERK pathway activation, and β-arrestin recruitment. While direct head-to-head comparative studies with comprehensive quantitative data are limited, the available information from various sources is summarized below.
| Signaling Pathway | Parameter | This compound | Etelcalcetide |
| Gq/11-mediated Intracellular Calcium Mobilization | EC50 | 132 nM[1] | 0.53 µM (530 nM)[2][3] |
| MAPK/ERK Pathway (ERK1/2 Phosphorylation) | EC50 | Data not available | Data not available |
| Emax | Data not available | Data not available | |
| β-Arrestin Recruitment | EC50 | Data not available | Data not available |
| Emax | Data not available | Data not available |
Note: The provided EC50 value for this compound is a general value for its activity as a CaSR positive allosteric modulator.[1] The EC50 for Etelcalcetide specifically refers to its effect on intracellular calcium concentration in HEK-293T cells expressing the human CaSR in the presence of 1.0 mM extracellular calcium.[2][3]
Differential Signaling and Biased Agonism
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is of growing interest in GPCR drug discovery.[4] The CaSR is known to couple to multiple signaling pathways, including Gq/11, Gi/o, and β-arrestin, making it a candidate for biased modulation.[4][5]
This compound , as a phenylalkylamine positive allosteric modulator (PAM), is suggested to exhibit a biased signaling profile. This class of compounds has been observed to preferentially enhance CaSR-mediated intracellular calcium mobilization (a Gq/11-mediated event) over the phosphorylation of ERK1/2.[5]
Etelcalcetide , a peptide-based calcimimetic, is also hypothesized to have the potential for biased agonism due to its unique binding site and mode of action on the CaSR.[5] However, definitive studies quantifying its bias are not yet available.
The differential activation of these pathways can have significant physiological consequences. For instance, biased signaling towards pathways that suppress PTH secretion without inducing off-target effects could offer therapeutic advantages.[6]
Signaling Pathways and Experimental Workflows
To elucidate the differential effects of this compound and Etelcalcetide, specific in vitro assays are employed to probe each signaling pathway.
Calcium-Sensing Receptor Signaling Pathways
The activation of the CaSR by agonists like calcium and allosteric modulators such as this compound and Etelcalcetide initiates a cascade of intracellular events.
Experimental Workflow for Comparative Analysis
A typical workflow to compare the effects of this compound and Etelcalcetide on CaSR signaling involves a series of cell-based assays.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate the Gq/11 pathway, leading to the release of intracellular calcium.
1. Cell Culture:
-
Culture HEK293 cells stably expressing the human CaSR in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Seed cells into black, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C.
3. Compound Addition and Measurement:
-
Wash the cells to remove extracellular dye.
-
Add varying concentrations of this compound or Etelcalcetide to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader. For Fluo-4, excitation is typically at 494 nm and emission at 516 nm. For Fura-2, ratiometric measurements are made with excitation at 340 nm and 380 nm and emission at 510 nm.
4. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the dose-response curves and calculate the EC50 values.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK pathway downstream of CaSR activation.
1. Cell Culture and Treatment:
-
Culture CaSR-expressing HEK293 cells in 6-well plates until confluent.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of this compound or Etelcalcetide for a specified time (e.g., 5-15 minutes).
2. Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
4. Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the dose-response curves to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CaSR, a key event in receptor desensitization and G-protein-independent signaling.[7]
1. Cell Culture:
-
Use a cell line engineered to co-express the CaSR fused to a reporter fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter® β-arrestin assay).[7]
-
Plate the cells in a white, opaque 96-well plate.
2. Compound Treatment:
-
Add varying concentrations of this compound or Etelcalcetide to the cells and incubate for a specified time (e.g., 60-90 minutes).
3. Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a plate reader.
4. Data Analysis:
-
The signal generated is proportional to the extent of β-arrestin recruitment.
-
Plot the dose-response curves and calculate the EC50 and Emax values.
Conclusion
Both this compound and Etelcalcetide are effective allosteric modulators of the CaSR, but they likely exhibit distinct signaling profiles. The available data suggests that this compound may preferentially activate the Gq/11 pathway, while the biased agonism profile of Etelcalcetide remains to be fully elucidated. A thorough characterization of their differential effects on CaSR-mediated signaling pathways, including intracellular calcium mobilization, ERK1/2 phosphorylation, and β-arrestin recruitment, is crucial for understanding their complete pharmacological profiles and for the rational design of future CaSR-targeted therapeutics with improved efficacy and safety profiles. Further head-to-head studies providing comprehensive quantitative data are warranted to fully delineate the comparative pharmacology of these two important calcimimetic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Parsabiv® (etelcalcetide, ONO-5163/AMG 416), a novel allosteric modulator of the calcium-sensing receptor, for secondary hyperparathyroidism in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased agonism of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in calcium-sensing receptor modulation: biased signaling and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Calindol: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Calindol are advised to adhere to specific safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound, a calcimimetic compound, based on currently available safety data.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as harmful if swallowed.[1] Ingestion may cause adverse health effects. Therefore, appropriate personal protective equipment, including laboratory coats, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times when handling this compound.
Spill Management
In the event of a spill, researchers should first ensure the area is well-ventilated. For solid this compound, carefully sweep the material to avoid dust generation and place it in a designated, labeled waste container. For solutions containing this compound, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
Disposal Procedures for Unused this compound and Contaminated Materials
The primary directive for the disposal of this compound hydrochloride is to act in accordance with local, regional, national, and international regulations.[1] Laboratories are responsible for identifying and complying with the specific waste disposal regulations that govern their operations.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect all waste this compound, whether in solid form or in solution, in a clearly labeled, sealed, and chemically compatible waste container.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound hydrochloride"), and any other information required by your institution's environmental health and safety (EHS) department.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Decontamination of Labware:
-
Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.
-
A common procedure is to rinse the equipment thoroughly with a suitable solvent (e.g., ethanol or methanol), collecting the rinsate as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Disposal of Single-Use Items:
-
All single-use items, such as pipette tips, gloves, and weighing paper, that are contaminated with this compound should be placed in the designated solid hazardous waste container.
-
-
Contacting EHS for Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow all internal procedures for waste accumulation, storage, and pickup requests.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Classification | Acute toxicity - oral 4 (Harmful if swallowed) | [1] |
| Ecological Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can minimize risks and ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific safety and disposal guidelines.
References
Navigating the Safe Handling of Calindol: A Procedural Guide
Essential Safety and Logistical Information
Given the limited publicly available safety data for Calindol, a conservative approach to handling is paramount. All operations should be conducted within a designated area, and access should be restricted to trained personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Storage and Transport (unopened container) | Safety glasses | Nitrile gloves | Not generally required | Laboratory coat |
| Weighing and Aliquoting (powder) | Chemical splash goggles or safety glasses with side shields | Double-gloving with nitrile gloves | NIOSH-approved N95 or higher respirator | Disposable gown or dedicated laboratory coat |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Not required if performed in a certified chemical fume hood | Laboratory coat |
| Spill Cleanup (powder) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved P100 respirator | Disposable coveralls |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Not generally required | Laboratory coat |
Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). |
| Storage Conditions | Keep in a tightly sealed container, protected from moisture. |
| Incompatibilities | Data not available. Avoid contact with strong oxidizing agents. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and consistently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the date of receipt and assigned storage location.
-
Store: Immediately transfer the compound to the appropriate temperature-controlled and designated storage area.
Preparation for Use
-
Designated Area: All handling of powdered this compound must be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of airborne particles.
-
Pre-weighing: Before weighing, ensure all necessary equipment (spatulas, weigh paper, secondary containers) and waste disposal bags are within the containment area.
Weighing and Solution Preparation
-
Weighing: Carefully weigh the desired amount of this compound. Use gentle movements to minimize dust generation.
-
Dissolving: Add the solvent to the powdered this compound in a closed container within the fume hood. Swirl or vortex gently to dissolve.
Experimental Use
-
Contained Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of splashes or aerosol generation.
-
Labeling: Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.
Decontamination and Cleaning
-
Surfaces: Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable cleaning agent would be a detergent solution, followed by a rinse with 70% ethanol.
-
Glassware: Soak contaminated glassware in a designated cleaning solution before standard washing procedures.
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh paper, gloves, disposable gowns) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Disposal Compliance: All waste must be disposed of through the institution's hazardous waste management program, in accordance with local, state, and federal regulations.
Experimental Protocols
Weighing a Small Quantity of this compound Powder
-
Don the appropriate PPE: laboratory coat, nitrile gloves (double-gloved), and safety glasses.
-
Perform the weighing operation within a certified chemical fume hood or a ventilated balance enclosure.
-
Place a piece of weigh paper on the analytical balance and tare.
-
Using a clean spatula, carefully transfer a small amount of this compound from the stock vial to the weigh paper. Avoid creating dust.
-
Once the desired weight is obtained, carefully fold the weigh paper to enclose the powder.
-
Transfer the powder to the receiving vessel.
-
Decontaminate the spatula and any surfaces that may have come into contact with the powder.
-
Dispose of the weigh paper and outer gloves in the designated solid hazardous waste container.
Preparing a Stock Solution of this compound
-
Following the weighing protocol, transfer the weighed this compound to a volumetric flask.
-
Working within a chemical fume hood, add a small amount of the desired solvent to the flask.
-
Gently swirl the flask to dissolve the this compound. A sonicator may be used if necessary.
-
Once the solid is completely dissolved, add the solvent to the final volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the solution to a clearly labeled storage bottle.
Small Spill Cleanup (Powder)
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including a P100 respirator, chemical splash goggles, a face shield, heavy-duty gloves, and disposable coveralls.
-
Contain the Spill: Gently cover the spill with absorbent pads or granules to prevent further dispersal of the powder. Do not sweep dry powder.
-
Wet the Material: Carefully moisten the absorbent material with water or a suitable solvent to prevent dust generation during cleanup.
-
Collect the Waste: Using a scoop and scraper, carefully collect the absorbed material and place it into a labeled hazardous waste bag.
-
Decontaminate the Area: Wipe the spill area with a detergent solution, followed by a 70% ethanol rinse. Collect all cleaning materials in the hazardous waste bag.
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination and dispose of it in the hazardous waste bag.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Visualizing the Workflow and Safety Decisions
The following diagrams illustrate the key operational and safety decision-making processes for handling this compound.
Caption: Operational workflow for handling this compound.
Caption: Decision-making for PPE selection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
